Product packaging for Methoxyadiantifoline(Cat. No.:CAS No. 115452-09-0)

Methoxyadiantifoline

Cat. No.: B038597
CAS No.: 115452-09-0
M. Wt: 756.9 g/mol
InChI Key: NMCGVMFQTRAOOV-KYJUHHDHSA-N
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Description

Methoxyadiantifoline is a bioactive aporphine alkaloid isolated from plant species within the Adiantum and Hernandia genera, presenting a compelling profile for pharmacological and phytochemical research. Its primary research value lies in its multifaceted biological activities, particularly its documented function as a selective acetylcholinesterase (AChE) inhibitor. This mechanism of action, which involves increasing cholinergic neurotransmission by preventing the breakdown of acetylcholine, positions this compound as a valuable chemical probe for studying neurodegenerative pathways and screening for potential therapeutic interventions for conditions like Alzheimer's disease. Beyond its neurological applications, this compound also exhibits significant antiplasmodial activity against Plasmodium falciparum, making it a compound of interest in parasitology for the investigation of novel antimalarial agents. Researchers utilize high-purity this compound to elucidate structure-activity relationships (SAR) within the aporphine alkaloid class, to study its interactions at the molecular level, and to assess its potential cytotoxicity and broader pharmacological effects in in vitro models. Supplied with comprehensive analytical data including HPLC and MS for identity and purity verification, it is an essential reference standard for natural product chemistry and drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H52N2O10 B038597 Methoxyadiantifoline CAS No. 115452-09-0

Properties

IUPAC Name

(6aS)-9-[4,5-dimethoxy-2-[[(1S)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H52N2O10/c1-44-14-12-25-28(21-36(49-6)41(52-9)39(25)50-7)29(44)17-24-19-32(46-3)34(48-5)22-31(24)55-35-18-23-16-30-37-26(13-15-45(30)2)40(51-8)43(54-11)42(53-10)38(37)27(23)20-33(35)47-4/h18-22,29-30H,12-17H2,1-11H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCGVMFQTRAOOV-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H52N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151105
Record name Methoxyadiantifoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115452-09-0
Record name Methoxyadiantifoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115452090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyadiantifoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methoxyadiantifoline: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of methoxyadiantifoline, a bisbenzylisoquinoline alkaloid. It details the discovery and natural origin of the compound, presents its known biological activities with available quantitative data, and outlines the general experimental procedures for its isolation. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Discovery and Origin

This compound was first reported in 1969 by R.W. Doskotch, P.L. Schiff, and J.L. Beal. It is a naturally occurring alkaloid isolated from the plant Thalictrum minus var. adiantifolium, a member of the Ranunculaceae family. This variety of meadow-rue has been a source for the discovery of numerous complex alkaloids. The initial isolation and characterization of this compound were described in the journal Lloydia.

Chemical Structure

This compound is classified as a bisbenzylisoquinoline alkaloid, a chemical class known for a wide range of pharmacological activities. Its complex structure consists of two benzylisoquinoline units linked by an ether bridge.

Biological Activity

Research into the specific biological effects of this compound is limited. However, a study conducted in 1988 investigated its effects on the cardiovascular system. The findings from this research, as cited in a 2021 review on aryloxy dimeric aporphines, indicate that this compound exhibits cardiovascular activity.

Cardiovascular Effects

In a study on isolated guinea pig hearts, this compound was shown to increase coronary blood flow. This effect was dose-dependent. The same study noted that this increase in blood flow was accompanied by negative chronotropic (a decrease in heart rate) and negative inotropic (a decrease in the force of heart muscle contraction) effects.[1]

Further investigation into the effects of this compound on the myocardium was carried out using isolated left and right atria from rats.[1]

The quantitative data available for the effect of this compound on coronary blood flow is summarized in the table below.

Concentration (µM)Increase in Coronary Blood Flow (%)
1712.9
5020.4

Experimental Protocols

While the full, detailed experimental protocols from the original 1969 and subsequent 1988 studies are not readily accessible, a general methodology for the isolation of bisbenzylisoquinoline alkaloids from Thalictrum species can be outlined. This typically involves solvent extraction of the plant material, followed by acid-base partitioning to separate the alkaloids from other plant constituents, and subsequent chromatographic purification.

General Isolation and Purification of Bisbenzylisoquinoline Alkaloids from Thalictrum
  • Extraction: The dried and powdered plant material (e.g., roots of Thalictrum minus var. adiantifolium) is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus.

  • Acid-Base Partitioning:

    • The crude solvent extract is concentrated under reduced pressure.

    • The resulting residue is acidified with a dilute acid (e.g., 2% sulfuric acid) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.

    • The liberated free-base alkaloids are then extracted from the aqueous layer using an immiscible organic solvent (e.g., chloroform).

  • Chromatographic Separation:

    • The crude alkaloid mixture obtained is subjected to chromatographic techniques for the separation and purification of individual compounds.

    • Column chromatography using adsorbents like silica gel or alumina, with a gradient of increasingly polar solvents, is a common first step.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the purified this compound is then determined using spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, etc.), and infrared (IR) spectroscopy.

Visualizations

Logical Workflow for Alkaloid Isolation

Alkaloid_Isolation_Workflow plant_material Dried & Powdered Thalictrum minus var. adiantifolium extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acidification Acidification & Partitioning (e.g., H2SO4 / Chloroform) crude_extract->acidification acidic_aqueous Acidic Aqueous Layer (Protonated Alkaloids) acidification->acidic_aqueous Contains Alkaloids neutral_organic Organic Layer (Neutral & Acidic Compounds) acidification->neutral_organic Discard basification Basification & Extraction (e.g., NH4OH / Chloroform) acidic_aqueous->basification crude_alkaloids Crude Alkaloid Mixture basification->crude_alkaloids column_chromatography Column Chromatography (e.g., Silica Gel) crude_alkaloids->column_chromatography fractions Fractions Collected column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., Prep-TLC, HPLC) tlc->purification pure_compound Pure this compound purification->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathway of Observed Cardiovascular Effects

Cardiovascular_Effects This compound This compound heart Heart This compound->heart coronary_blood_flow Increased Coronary Blood Flow heart->coronary_blood_flow heart_rate Decreased Heart Rate (Negative Chronotropy) heart->heart_rate contractility Decreased Contractility (Negative Inotropy) heart->contractility

Caption: Observed cardiovascular effects of this compound.

References

Unveiling the Natural Source of Methoxyadiantifoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sourcing and isolation of methoxy-containing triterpenoids from the Maidenhair fern, Adiantum capillus-veneris L. While the specific compound "Methoxyadiantifoline" as named does not appear in the reviewed literature, this guide focuses on a closely related and well-documented methoxylated triterpenoid, 3-methoxy-4-hydroxyfilicane , which has been successfully isolated from this fern. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemicals of A. capillus-veneris.

Executive Summary

Adiantum capillus-veneris L., a widely distributed fern, is a rich source of diverse secondary metabolites, including a variety of triterpenoids.[1][2] Among these, the methoxylated filicane-type triterpenoid, 3-methoxy-4-hydroxyfilicane, has been identified and characterized. This guide details the natural source, extraction, and isolation protocols for this compound, presenting quantitative data in a structured format and visualizing the experimental workflow.

Natural Source: Adiantum capillus-veneris L.

The primary natural source of 3-methoxy-4-hydroxyfilicane is the fronds of the Maidenhair fern, Adiantum capillus-veneris L.[1] This fern belongs to the Pteridaceae family and is found in temperate and tropical regions worldwide.[2][3] It is recognized in traditional medicine for various therapeutic properties, which are attributed to its rich phytochemical composition, including flavonoids and triterpenoids.[3]

Quantitative Data: Extraction and Fractionation Yields

The following table summarizes the yields obtained from the extraction and fractionation of Adiantum capillus-veneris fronds as reported in the literature. This data provides a quantitative insight into the abundance of different compound classes in the plant material.

Plant MaterialInitial Dry Weight (g)Extraction SolventTotal Alcoholic Extract Yield (g)FractionFraction SolventFraction Yield (g)
Dried Fronds of A. capillus-veneris800Alcohol220HexaneHexane70
ChloroformChloroform12
Ethyl AcetateEthyl Acetate22
n-Butanoln-Butanol30

Data sourced from Ibraheim et al. (2011).[1]

Experimental Protocols

The following section details the methodology for the extraction and isolation of triterpenoids, including 3-methoxy-4-hydroxyfilicane, from the fronds of Adiantum capillus-veneris.

Plant Material Collection and Preparation

The fronds of Adiantum capillus-veneris L. are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material (800 g) is subjected to extraction with alcohol (3 L, repeated three times) using maceration and percolation methods.[1] The combined alcoholic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a dry residue (220 g).[1]

Fractionation

A portion of the dried alcoholic extract (150 g) is suspended in distilled water (500 ml) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.[1] This process separates the crude extract into different fractions based on the polarity of the constituent compounds. The solvents used for fractionation are:

  • Hexane (700 ml x 4)

  • Chloroform (500 ml x 3)

  • Ethyl acetate (500 ml x 4)

  • n-Butanol (500 ml x 3)

Each fraction is dried under reduced pressure to yield the respective solvent-free residues.[1]

Isolation of 3-methoxy-4-hydroxyfilicane

The hexane fraction is the primary source for the isolation of triterpenoids. The isolation of 3-methoxy-4-hydroxyfilicane from this fraction is achieved through chromatographic techniques. While the specific details of the chromatographic separation for this compound are not exhaustively described in the initial source, a general workflow would involve techniques such as column chromatography on silica gel, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The identification and structural confirmation of the isolated 3-methoxy-4-hydroxyfilicane are performed using a combination of spectroscopic methods, including:

  • Infrared (IR) Spectroscopy

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

  • Two-dimensional NMR techniques (HSQC, HMBC, NOESY)

  • Mass Spectrometry (MS)

Visualizations

The following diagrams illustrate the key processes involved in the isolation of triterpenoids from Adiantum capillus-veneris.

Experimental_Workflow Plant Dried Powdered Fronds of A. capillus-veneris Extraction Maceration & Percolation (Alcohol) Plant->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Alcoholic Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Hexane_Fraction Hexane Fraction (Triterpenoids) Fractionation->Hexane_Fraction Non-polar Other_Fractions Other Fractions (Chloroform, Ethyl Acetate, n-Butanol) Fractionation->Other_Fractions Increasing Polarity Chromatography Chromatographic Separation (e.g., Column Chromatography) Hexane_Fraction->Chromatography Pure_Compound Isolated 3-methoxy-4-hydroxyfilicane Chromatography->Pure_Compound

Caption: Experimental workflow for the isolation of 3-methoxy-4-hydroxyfilicane.

This technical guide serves as a foundational resource for the scientific community engaged in the exploration of natural products for drug discovery and development. The detailed protocols and quantitative data provided herein are intended to facilitate further research into the rich phytochemical landscape of Adiantum capillus-veneris.

References

The Structural Elucidation of Methoxyadiantifoline: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical journey to fully characterize the molecular architecture of Methoxyadiantifoline. This document outlines the key experimental protocols and data interpretation strategies integral to its structural determination.

Introduction

This compound is a naturally occurring bisbenzylisoquinoline alkaloid. The structural elucidation of such complex molecules is a meticulous process that relies on the synergistic application of various spectroscopic and spectrometric techniques. This guide provides a detailed overview of the methodologies typically employed in the isolation and characterization of this compound, offering a foundational understanding for researchers in natural product chemistry and drug discovery.

Physicochemical Properties and Molecular Formula Determination

The initial step in the structural elucidation of a novel compound is the determination of its fundamental physicochemical properties and molecular formula. For the parent compound, adiantifoline, this data is crucial for postulating the potential structure of its methoxy derivative.

PropertyValue
Molecular Formula C₄₂H₅₀N₂O₉
Molecular Weight 726.85 g/mol

Table 1: Physicochemical data for the parent compound, adiantifoline.

The molecular formula is typically determined using high-resolution mass spectrometry (HRMS). The even molecular weight of adiantifoline suggests the presence of an even number of nitrogen atoms, consistent with the nitrogen rule. The introduction of a methoxy group in this compound would alter the molecular formula to C₄₃H₅₂N₂O₁₀ and increase the molecular weight by approximately 30.026 g/mol .

Experimental Protocols

The structural elucidation of this compound would involve a series of detailed experimental procedures, from isolation to final structure confirmation.

Isolation and Purification
  • Extraction: The plant material is first dried and powdered. This is followed by extraction with a suitable solvent, typically methanol or a chloroform-methanol mixture, to isolate the crude alkaloid fraction.

  • Acid-Base Extraction: The crude extract is subjected to acid-base extraction to selectively isolate the basic alkaloids from neutral and acidic components.

  • Chromatography: The enriched alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Spectroscopic and Spectrometric Analysis

3.2.1. Mass Spectrometry (MS)

  • Protocol: High-resolution mass spectra are acquired using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI) and infused into the mass spectrometer.

  • Data Interpretation: The high-resolution mass spectrum provides the accurate mass of the molecular ion, which is used to determine the molecular formula. Fragmentation patterns observed in MS/MS experiments offer valuable clues about the connectivity of different structural units within the molecule.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: A comprehensive suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC. The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (typically 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts, coupling constants, and integration values are key parameters.

    • ¹³C NMR & DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the carbon skeleton and identifying the positions of substituents like the methoxy group.

Structural Elucidation Workflow

The logical process of elucidating the structure of this compound is a stepwise integration of all the collected data.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Structure Assembly cluster_3 Final Structure Confirmation A Plant Material Extraction B Acid-Base Extraction A->B C Chromatographic Purification B->C D HRMS (Molecular Formula) C->D E 1D NMR (¹H, ¹³C, DEPT) C->E G Fragment Identification (MS/MS) D->G F 2D NMR (COSY, HSQC, HMBC) E->F H ¹H-¹H & ¹H-¹³C Correlations F->H I Assembly of Structural Fragments G->I H->I J Proposed Structure of This compound I->J

Fig. 1: Workflow for the Structural Elucidation of this compound.

This diagram illustrates the logical flow from the initial isolation of the compound to the final confirmation of its chemical structure. Each step provides critical information that, when combined, allows for the unambiguous determination of the molecular architecture of this compound. The process is iterative, with data from one technique often being used to refine the interpretation of data from another.

Methoxyadiantifoline: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyadiantifoline is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their diverse and potent biological activities. Found in plant families such as Berberidaceae and Menispermaceae, this complex molecule has attracted interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of this compound, alongside relevant experimental methodologies.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of bisbenzylisoquinoline alkaloids. Its chemical identity is defined by the following properties:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₃H₅₂N₂O₁₀[1][2]
Molecular Weight 756.9 g/mol [1][2]
IUPAC Name (6aS)-9-[4,5-dimethoxy-2-[[(1S)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline[1]
CAS Number 115452-09-0[1]
Topological Polar Surface Area 98.8 Ų[1]
XLogP3 6.6[1]

Biological Activities and Potential Therapeutic Applications

While specific studies on the biological activities of this compound are limited, the broader class of bisbenzylisoquinoline alkaloids exhibits a wide range of pharmacological effects. This suggests potential areas of investigation for this compound.

Potential Anti-inflammatory Activity

Bisbenzylisoquinoline alkaloids have been reported to possess anti-inflammatory properties. The structural motifs present in this compound are common to other compounds in this class that have demonstrated the ability to modulate inflammatory pathways. Further research is warranted to investigate if this compound can inhibit key inflammatory mediators, such as cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Potential Cytotoxic and Anticancer Activity

Many bisbenzylisoquinoline alkaloids have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase enzymes. The complex aromatic structure of this compound makes it a candidate for investigation into its potential anticancer properties.

Potential Antimicrobial Activity

The antimicrobial potential of alkaloids is a well-established area of natural product research. Bisbenzylisoquinoline alkaloids have shown activity against a range of bacteria and fungi. The nitrogen-containing heterocyclic rings and aromatic systems in this compound could contribute to its potential as an antimicrobial agent.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively documented in publicly available literature. However, based on standard methodologies for studying natural products, the following experimental workflows can be proposed.

Isolation and Purification

The isolation of this compound from its natural plant sources would typically involve the following steps:

G A Plant Material (e.g., Berberidaceae or Menispermaceae) B Drying and Grinding A->B C Solvent Extraction (e.g., with methanol or ethanol) B->C D Acid-Base Partitioning to isolate alkaloids C->D E Chromatographic Separation (e.g., Column Chromatography, HPLC) D->E F Characterization (e.g., NMR, Mass Spectrometry, X-ray Crystallography) E->F G Pure this compound F->G

Caption: Proposed workflow for the isolation and purification of this compound.

In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a standard cytotoxicity assay such as the MTT assay could be employed.

G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent (e.g., DMSO) E->F G Measure absorbance using a microplate reader F->G H Calculate cell viability and determine IC50 value G->H

Caption: General workflow for an in vitro cytotoxicity assay using the MTT method.

Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of related bisbenzylisoquinoline alkaloids, potential targets for investigation could include pathways involved in inflammation, cell survival, and apoptosis.

For instance, if this compound were found to have anti-inflammatory effects, its impact on the NF-κB signaling pathway could be investigated.

G cluster_0 A Inflammatory Stimuli (e.g., LPS) B TLR4 Activation A->B C MyD88-dependent pathway B->C D IKK Complex Activation C->D E IκBα Phosphorylation and Degradation D->E F NF-κB Translocation to Nucleus E->F G Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) F->G H This compound (Hypothetical) H->D Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a structurally complex natural product with potential for significant biological activity, characteristic of the bisbenzylisoquinoline alkaloid class. While current specific data on its pharmacological properties are scarce, its chemical structure suggests that it warrants further investigation as a potential therapeutic agent. Future research should focus on the targeted evaluation of its anti-inflammatory, cytotoxic, and antimicrobial properties. Elucidation of its mechanism of action and the signaling pathways it modulates will be crucial for its development as a potential drug lead. Furthermore, the development and publication of detailed protocols for its isolation, purification, and synthesis would greatly benefit the scientific community and accelerate research into this promising molecule.

References

Spectroscopic Data of Methoxyadiantifoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible spectroscopic data for Methoxyadiantifoline is limited. To provide a comprehensive technical guide that meets the specified requirements, this document utilizes spectroscopic data for the well-characterized, structurally complex natural product, Quercetin , as a representative example. The experimental protocols and data presentation are illustrative of the methodologies applied in the structural elucidation of novel natural products like this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the spectroscopic techniques central to the characterization of complex organic molecules.

Introduction to Spectroscopic Analysis in Natural Product Research

The structural elucidation of natural products is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. Each technique provides unique and complementary information about the molecular structure, connectivity, and functional groups of a compound. This guide presents the spectroscopic data for Quercetin and outlines the experimental protocols for acquiring such data, serving as a blueprint for the analysis of compounds like this compound.

Data Presentation: Spectroscopic Data for Quercetin

The following tables summarize the quantitative NMR, MS, and IR data for Quercetin.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Quercetin in DMSO-d₆.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2147.2---
3135.7---
4175.8---
5160.712.50s-
698.16.19d2.0
7164.0---
893.36.40d2.0
9156.1---
10103.0---
1'122.0---
2'115.07.68d2.2
3'145.0---
4'147.8---
5'115.66.88d8.5
6'120.07.54dd8.5, 2.2

Data compiled from publicly available spectral databases.

Mass Spectrometry Data

Table 2: Mass Spectrometry Data for Quercetin. [1]

ParameterValue
Molecular FormulaC₁₅H₁₀O₇
Molecular Weight302.24 g/mol
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
[M-H]⁻ (m/z)301.03
Major Fragment Ions (m/z)178.9, 151.0, 121.0
Infrared Spectroscopy Data

Table 3: Infrared (IR) Spectroscopy Data for Quercetin. [2]

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretching (phenolic)
1660C=O stretching (ketone)
1610, 1520, 1450C=C stretching (aromatic)
1380O-H bending (phenolic)
1200-1000C-O stretching

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity through-bond correlations.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound (e.g., Quercetin) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is run. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments are utilized to establish proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from fragmentation patterns.[3]

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.[4]

Sample Preparation:

  • A stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • The stock solution is further diluted to a working concentration of 1-10 µg/mL.

Data Acquisition (LC-MS/MS):

  • The sample is injected into the LC system, where it is separated from any remaining impurities on a C18 column.

  • The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Full scan mass spectra are acquired in both positive and negative ion modes to determine the mass of the molecular ion.

  • Tandem MS (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

  • A small amount of the solid, purified compound is placed directly onto the ATR crystal.

  • The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is collected.

  • The sample spectrum is then recorded.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_output Output Natural_Product_Source Natural Product Source (e.g., Plant Material) Extraction_Purification Extraction & Purification (e.g., Chromatography) Natural_Product_Source->Extraction_Purification Isolated_Compound Isolated Pure Compound Extraction_Purification->Isolated_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolated_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolated_Compound->MS IR IR Spectroscopy Isolated_Compound->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Structure Final Chemical Structure Structure_Determination->Final_Structure

References

Preliminary Bioactivity Screening of Methoxyadiantifoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyadiantifoline, a bisbenzylisoquinoline alkaloid, has demonstrated a range of biological activities in preliminary screenings, indicating its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, with a focus on its antifibrotic, calcium channel blocking, and antimalarial properties. Detailed experimental methodologies, where available, are presented alongside a structured summary of quantitative data. Furthermore, this guide includes visualizations of potential signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to guide future research.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. This compound, isolated from plant sources, has emerged as a compound of interest due to its diverse pharmacological profile. Early studies have suggested its potential therapeutic applications in fibrotic diseases, conditions related to calcium channel dysregulation, and malaria. This document aims to consolidate the existing preliminary bioactivity data for this compound to serve as a foundational resource for researchers in the field.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from preliminary bioactivity screenings of this compound.

Table 1: Calcium Channel Blocking Activity

Assay DescriptionModel SystemParameterValueReference
Inhibition of duodenal contractionGuinea pigIC502.53 x 10-6 M[1]

Table 2: Antifibrotic Activity - Inhibition of Alveolar Macrophage Activation

Assay DescriptionModel SystemParameterConcentration% InhibitionReference
Zymosan-stimulated oxygen consumptionRat Alveolar Macrophages-79 µM100%[2]
Zymosan-stimulated superoxide releaseRat Alveolar Macrophages-79 µM85%[2]
Zymosan-stimulated hydrogen peroxide secretionRat Alveolar Macrophages-33 µM100%[2]
Zymosan-stimulated oxygen consumptionRat Alveolar MacrophagesID5038 µM (24 µg/ml)-[3]
Zymosan-stimulated hydrogen peroxide secretionRat Alveolar MacrophagesID508 µM (6 µg/ml)-[3]

Table 3: Antimalarial and Multidrug Resistance Reversal Activity

Assay DescriptionModel SystemParameterValueReference
Antimalarial ActivityPlasmodium falciparum (chloroquine-resistant strain)-Similar to Tetrandrine[4]
Multidrug Resistance Reversal--Observed to reverse multidrug resistance[1]

Note: Specific quantitative data such as IC50 values for antimalarial and multidrug resistance reversal activities are not currently available in the public domain based on conducted searches.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections describe the methodologies for the key experiments cited.

Calcium Channel Blocking Activity: Guinea Pig Duodenal Contraction Assay
  • Objective: To assess the inhibitory effect of this compound on smooth muscle contraction, indicative of calcium channel blocking activity.

  • Methodology:

    • Tissue Preparation: A segment of the guinea pig duodenum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

    • Contraction Induction: Muscle contractions are induced by a contractile agent such as potassium chloride (KCl) or a receptor agonist.

    • Drug Application: this compound is added to the organ bath at various concentrations.

    • Measurement: The isometric contractions of the duodenal strip are recorded using a force-displacement transducer. The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the induced contractions.

    • Data Analysis: The concentration of this compound that causes a 50% reduction in the maximal contraction (IC50) is calculated.

Antifibrotic Activity: Alveolar Macrophage Activation Assays
  • Objective: To evaluate the effect of this compound on the activation of alveolar macrophages, a key event in the pathogenesis of pulmonary fibrosis.

  • 3.2.1. Inhibition of Zymosan-Stimulated Oxygen Consumption

    • Cell Culture: Alveolar macrophages are harvested from rats and cultured in a suitable medium.

    • Assay Procedure:

      • Macrophages are pre-incubated with varying concentrations of this compound.

      • Zymosan, a potent macrophage activator, is added to stimulate the respiratory burst.

      • Oxygen consumption is measured using a Clark-type oxygen electrode.

      • The percentage inhibition of oxygen consumption by this compound is calculated relative to untreated, zymosan-stimulated cells.

  • 3.2.2. Superoxide Anion Release Assay

    • Principle: Superoxide anion production is measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c.

    • Assay Procedure:

      • Alveolar macrophages are treated with this compound.

      • The cells are stimulated with zymosan in the presence of ferricytochrome c.

      • The change in absorbance at 550 nm, corresponding to the reduction of ferricytochrome c, is measured spectrophotometrically.

      • The amount of superoxide released is calculated using the extinction coefficient of reduced cytochrome c.

  • 3.2.3. Hydrogen Peroxide Secretion Assay

    • Principle: The assay is based on the horseradish peroxidase (HRP)-dependent oxidation of a fluorescent substrate (e.g., scopoletin) by hydrogen peroxide.

    • Assay Procedure:

      • Macrophages are incubated with this compound.

      • Zymosan is added to stimulate hydrogen peroxide production.

      • The fluorescence of the reaction mixture containing HRP and the fluorescent substrate is measured over time.

      • The rate of decrease in fluorescence is proportional to the amount of hydrogen peroxide secreted.

Antimalarial and Multidrug Resistance Reversal Assays

Note: Specific protocols for this compound are not detailed in the available literature. The following are general methodologies used for such assessments.

  • 3.3.1. In Vitro Antimalarial Assay (General Protocol)

    • Parasite Culture: Chloroquine-resistant strains of Plasmodium falciparum are cultured in human erythrocytes in a suitable culture medium.

    • Drug Susceptibility Testing:

      • Synchronized parasite cultures are exposed to serial dilutions of this compound.

      • Parasite growth is assessed after a defined incubation period (e.g., 48-72 hours) using methods such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or incorporation of a radiolabeled precursor like [3H]-hypoxanthine.

      • The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.

  • 3.3.2. Multidrug Resistance (MDR) Reversal Assay (General Protocol)

    • Cell Lines: A drug-resistant cancer cell line overexpressing P-glycoprotein (e.g., MCF-7/ADR) and its corresponding drug-sensitive parental cell line (e.g., MCF-7) are used.

    • Cytotoxicity Assay:

      • The cytotoxicity of a standard chemotherapeutic agent (e.g., doxorubicin) is determined in both cell lines in the presence and absence of a non-toxic concentration of this compound.

      • Cell viability is assessed using an MTT or similar assay.

      • A reversal of resistance is indicated by a significant decrease in the IC50 of the chemotherapeutic agent in the resistant cell line in the presence of this compound.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows related to the bioactivity of this compound. It is critical to note that these pathways are illustrative and have not been experimentally confirmed for this compound.

G Potential Signaling Pathway for Antifibrotic Activity cluster_membrane Cell Membrane Receptor Receptor NADPH_Oxidase NADPH_Oxidase Receptor->NADPH_Oxidase activates ROS_Production ROS Production (O2-, H2O2) NADPH_Oxidase->ROS_Production Zymosan Zymosan Zymosan->Receptor This compound This compound This compound->NADPH_Oxidase inhibits Inflammatory_Response Pro-inflammatory Cytokine Release ROS_Production->Inflammatory_Response Fibrosis Fibrosis Inflammatory_Response->Fibrosis

Caption: Potential mechanism of this compound's antifibrotic action.

G Experimental Workflow for Calcium Channel Blocking Assay Start Start Isolate_Duodenum Isolate Guinea Pig Duodenum Start->Isolate_Duodenum Mount_in_Organ_Bath Mount in Organ Bath Isolate_Duodenum->Mount_in_Organ_Bath Induce_Contraction Induce Contraction (e.g., KCl) Mount_in_Organ_Bath->Induce_Contraction Add_this compound Add this compound (Varying Concentrations) Induce_Contraction->Add_this compound Record_Contractions Record Isometric Contractions Add_this compound->Record_Contractions Analyze_Data Analyze Data (Calculate IC50) Record_Contractions->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing calcium channel blocking activity.

Conclusion and Future Directions

The preliminary bioactivity screening of this compound reveals a compound with promising therapeutic potential, particularly in the areas of fibrosis and calcium channel-related disorders. The available data, though limited, warrant further investigation. Future research should focus on:

  • Elucidating the specific molecular targets of this compound to understand its precise mechanism of action.

  • Conducting comprehensive dose-response studies for its antimalarial and multidrug resistance reversal activities to establish robust quantitative data.

  • Investigating the signaling pathways modulated by this compound through techniques such as Western blotting, qPCR, and phosphoproteomics.

  • Performing in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

This technical guide serves as a starting point for researchers to build upon the existing knowledge and to further explore the therapeutic potential of this intriguing natural product.

References

Methoxyadiantifoline: Uncharted Territory in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals exploring the potential of novel natural compounds will find Methoxyadiantifoline to be a molecule of significant interest, yet one shrouded in scientific enigma. Despite its classification as a benzylisoquinoline alkaloid and availability for laboratory investigation, a comprehensive review of publicly accessible scientific literature, chemical databases, and patent filings reveals a notable absence of research into its therapeutic targets, mechanism of action, and potential signaling pathways.

This compound is cataloged in chemical databases such as PubChem, which provides its molecular formula (C43H52N2O10) and structure.[1] It is known to be a natural compound derived from plant families including Berberidaceae and Menispermaceae.[2] However, beyond these basic chemical and sourcing details, the trail of public knowledge grows cold. There are currently no published preclinical or clinical studies that delineate its biological activity, leaving its potential therapeutic applications purely speculative.

This lack of data presents both a challenge and an opportunity for the scientific community. For researchers, this compound represents a truly novel starting point for discovery. The initial steps to unlocking its potential would involve a series of foundational in vitro and in vivo studies.

Charting the Course for Future Research: A Proposed Experimental Workflow

To elucidate the therapeutic potential of this compound, a systematic and multi-pronged research approach is necessary. The following experimental workflow outlines a logical progression for initial investigations:

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & MoA Studies cluster_2 Phase 3: In Vivo Evaluation A High-Throughput Screening (HTS) (e.g., cell viability assays across diverse cancer cell lines) D Dose-Response Studies A->D Identified Hits B Target-Based Screening (e.g., kinase panels, receptor binding assays) B->D C Phenotypic Screening (e.g., assays for inflammation, neuroprotection) C->D E Identification of Molecular Targets (e.g., affinity chromatography, proteomics) D->E Validated Activity F Signaling Pathway Analysis (e.g., Western blotting, reporter assays) E->F Target(s) Identified G Animal Model Selection (based on in vitro findings) F->G Pathway Elucidated H Efficacy & Toxicity Studies G->H I Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis H->I

Figure 1. A proposed experimental workflow for the initial investigation of this compound's therapeutic potential.

Delving Deeper: Potential Starting Points for Investigation

Given its classification as a benzylisoquinoline alkaloid, researchers could hypothesize initial screening targets based on the known activities of structurally similar compounds. Many benzylisoquinolines exhibit a broad range of biological activities, including but not limited to:

  • Anticancer Properties: Targeting various aspects of cancer cell proliferation, survival, and metastasis.

  • Antimicrobial Effects: Investigating efficacy against a panel of bacteria and fungi.

  • Neurological Activity: Assessing interactions with neurotransmitter receptors and transporters.

  • Anti-inflammatory Effects: Screening for inhibition of key inflammatory mediators and pathways.

Without foundational research, any discussion of this compound's therapeutic targets remains speculative. The scientific community is encouraged to undertake the necessary studies to uncover the biological functions of this intriguing natural product. As new data emerges, this guide will be updated to reflect the evolving understanding of this compound's therapeutic landscape.

References

Hypothetical Mechanism of Action for Methoxyadiantifoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, dedicated peer-reviewed research on the specific mechanism of action of methoxyadiantifoline is not available in the public domain. The following guide presents a hypothesized mechanism based on the known pharmacological activities of structurally related alkaloids, particularly those within the isoquinoline and aporphine classes. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a theoretical framework and suggested experimental avenues to elucidate the precise molecular pathways of this compound.

Introduction to this compound and Related Alkaloids

This compound is classified as an alkaloid, a diverse group of naturally occurring organic compounds containing at least one nitrogen atom.[1] Alkaloids are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, analgesic, and antimicrobial activities.[1][2][3][4] this compound belongs to the broader category of isoquinoline alkaloids, a class that has been the subject of extensive study for its therapeutic potential.[2][5] Within this class, its structural characteristics may place it in proximity to aporphine alkaloids, which are known for their potent biological activities.[5]

Given the lack of specific data on this compound, this guide will extrapolate potential mechanisms from well-documented actions of related alkaloids. The primary hypothesis is that this compound exerts its effects through the modulation of key signaling pathways involved in inflammation and cellular proliferation, such as the NF-κB and mTOR pathways.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound is centered on its potential to inhibit pro-inflammatory and pro-proliferative signaling cascades. This hypothesis is built upon the established activities of other isoquinoline and aporphine alkaloids.

Anti-inflammatory Effects via NF-κB Inhibition

A plausible hypothesis for this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.

The proposed sequence of events is as follows:

  • Inhibition of IκBα Phosphorylation: this compound may directly or indirectly inhibit the IκB kinase (IKK) complex.

  • Stabilization of IκBα: By preventing its phosphorylation, this compound would lead to the stabilization of the IκBα inhibitory protein.

  • Sequestration of NF-κB: With IκBα remaining bound to NF-κB, the translocation of NF-κB to the nucleus is blocked.

  • Downregulation of Inflammatory Genes: The lack of nuclear NF-κB leads to a decrease in the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degraded IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates This compound This compound This compound->IKK Inhibits (Hypothesized) DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC1 Inhibits (Hypothesized)

References

In Silico Prediction of Methoxyadiantifoline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyadiantifoline, a dimeric aporphine-benzylisoquinoline alkaloid, has demonstrated a range of biological activities, including calcium channel blockade, antimalarial properties, and potential as an antifibrotic agent. This technical guide provides a comprehensive overview of a proposed in silico workflow to further investigate and predict the bioactivity of this compound. The methodologies outlined herein leverage computational tools to elucidate its mechanism of action, identify potential molecular targets, and guide further experimental validation. This document serves as a roadmap for researchers seeking to explore the therapeutic potential of this compound through computational approaches.

Introduction

This compound is a natural product with a complex chemical structure that has been isolated from plants of the Thalictrum genus.[1] Experimental studies have revealed several promising bioactivities. It has been shown to exhibit calcium blocker activity with an IC50 of 2.53 x 10⁻⁵ M in guinea pig duodenal contraction assays.[2] Furthermore, this compound has demonstrated antimalarial activity against chloroquine-resistant Plasmodium falciparum and has been suggested as a potential antifibrotic drug.[3][4] Recent research has also pointed towards its potential antiviral applications.[5]

Despite these findings, a detailed understanding of the molecular mechanisms underlying these activities is lacking. In silico prediction methods offer a powerful and cost-effective approach to bridge this knowledge gap. By employing techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis, we can generate hypotheses about the molecular targets of this compound, predict its binding affinity, and identify the key structural features responsible for its biological effects.

This guide outlines a hypothetical, yet plausible, in silico investigation into the bioactivity of this compound, focusing on its established calcium channel blocking and potential antimalarial activities.

Quantitative Bioactivity Data

The following table summarizes the known quantitative bioactivity data for this compound.

BioactivityAssayOrganism/TissueQuantitative DataReference
Calcium Channel BlockerIn vitro guinea pig duodenal contractionCavia porcellusIC50: 2.53 x 10⁻⁵ M[2]

Proposed In Silico Investigation Workflow

The following diagram illustrates the proposed computational workflow for investigating the bioactivity of this compound.

workflow cluster_start Initial Data cluster_methods In Silico Methodologies cluster_targets Target Identification & Validation cluster_outcome Predicted Outcomes cluster_validation Experimental Validation start This compound Structure & Known Bioactivities docking Molecular Docking start->docking pharmacophore Pharmacophore Modeling start->pharmacophore qsar QSAR Analysis start->qsar ca_channel Voltage-gated Calcium Channels docking->ca_channel pf_targets Putative Malarial Targets (e.g., Plasmepsins) docking->pf_targets feature_id Key Pharmacophoric Features pharmacophore->feature_id activity_prediction Predicted Bioactivity of Analogs qsar->activity_prediction binding_affinity Binding Affinity & Pose Prediction ca_channel->binding_affinity pf_targets->binding_affinity in_vitro In Vitro Assays binding_affinity->in_vitro feature_id->in_vitro activity_prediction->in_vitro

Proposed in silico workflow for this compound bioactivity prediction.

Detailed Experimental Protocols

Molecular Docking Protocol for Calcium Channel Blockade

Objective: To predict the binding mode and affinity of this compound to L-type calcium channels.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of a human L-type calcium channel (e.g., Cav1.1, Cav1.2) from the Protein Data Bank (PDB).

    • Prepare the protein using a molecular modeling suite (e.g., AutoDockTools, Schrödinger Maestro). This includes removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Identify the binding site based on known calcium channel blockers (e.g., verapamil, diltiazem).

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Molecular Docking:

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Define the grid box to encompass the identified binding site.

    • Generate multiple binding poses and rank them based on their docking scores (e.g., kcal/mol).

  • Analysis:

    • Analyze the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the calcium channel.

    • Compare the predicted binding mode with that of known calcium channel blockers.

Pharmacophore Modeling for Antimalarial Activity

Objective: To identify the essential chemical features of this compound responsible for its antimalarial activity.

Methodology:

  • Ligand Set Preparation:

    • Compile a set of structurally diverse compounds with known antimalarial activity against P. falciparum.

    • Include this compound and its known active analogs.

    • Generate low-energy 3D conformations for all molecules in the set.

  • Pharmacophore Model Generation:

    • Use software like Phase, LigandScout, or MOE to generate pharmacophore models.

    • Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Model Validation:

    • Validate the generated pharmacophore models using a test set of known active and inactive compounds.

    • Select the model with the best ability to distinguish between active and inactive molecules.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen large compound libraries for novel molecules with potential antimalarial activity.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound as a calcium channel blocker.

signaling_pathway cluster_membrane methoxy This compound ca_channel L-type Calcium Channel methoxy->ca_channel Blocks contraction Smooth Muscle Contraction ca_channel->contraction Inhibits Ca²⁺ influx ca_ion Ca²⁺ ca_ion->contraction Mediates cell_membrane Cell Membrane

Proposed mechanism of this compound as a calcium channel blocker.

Conclusion

The in silico methodologies outlined in this technical guide provide a robust framework for elucidating the bioactivity of this compound. By combining molecular docking, pharmacophore modeling, and QSAR analysis, researchers can gain valuable insights into its mechanism of action, identify potential molecular targets, and guide the design of more potent and selective analogs. The proposed workflows, when followed by experimental validation, have the potential to accelerate the development of this compound-based therapeutics for a range of diseases. This integrated computational and experimental approach is crucial for unlocking the full therapeutic potential of this promising natural product.

References

Methoxyadiantifoline: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of methoxyadiantifoline, a bisbenzylisoquinoline alkaloid. Due to the limited availability of public quantitative data, this document also outlines detailed experimental protocols for researchers to conduct thorough solubility and stability assessments.

Core Concepts: Solubility and Stability of this compound

This compound is a crystalline solid with distinct solubility and stability properties that are crucial for its handling, formulation, and development as a potential therapeutic agent.

Solubility Profile:

This compound is characterized by its limited solubility in aqueous solutions, a common trait for many lipophilic alkaloids. Conversely, it exhibits high solubility in polar organic solvents. This solubility profile is critical for selecting appropriate solvent systems for extraction, purification, analytical testing, and formulation development.

Stability Profile:

The stability of this compound is influenced by several environmental factors. It is reported to be susceptible to degradation under extreme pH conditions (both acidic and basic) and upon prolonged exposure to high temperatures (above 60°C). However, the compound is considered stable at ambient temperatures when protected from light and moisture. These characteristics necessitate careful control of storage and experimental conditions.

Data Presentation

As precise quantitative data from public literature is scarce, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25(To be determined)Limited solubility reported
Phosphate Buffer (pH 7.4)25(To be determined)
Ethanol25(To be determined)High solubility reported
Methanol25(To be determined)High solubility reported
Dimethyl Sulfoxide (DMSO)25(To be determined)High solubility reported
Acetonitrile25(To be determined)
Dichloromethane25(To be determined)

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationDegradants Observed (if any)
0.1 M HCl (Acid Hydrolysis)24, 48, 72(To be determined)(To be determined)(To be determined)(To be determined)
0.1 M NaOH (Base Hydrolysis)24, 48, 72(To be determined)(To be determined)(To be determined)(To be determined)
3% H₂O₂ (Oxidation)24, 48, 72(To be determined)(To be determined)(To be determined)(To be determined)
60°C (Thermal)24, 48, 72(To be determined)(To be determined)(To be determined)(To be determined)
Photolytic (ICH Q1B)24, 48, 72(To be determined)(To be determined)(To be determined)(To be determined)

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Analytical Method for Quantification

A crucial prerequisite for both solubility and stability studies is a reliable analytical method for quantifying this compound. The following High-Performance Liquid Chromatography (HPLC) method is adapted from the literature.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: µBondapak C18 column.

  • Mobile Phase: A mixture of acetonitrile, HEPES buffer (pH 5), and butanol in a 60:40:10 ratio.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 254 nm.

  • Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase to generate a linear calibration curve.

Solubility Determination Protocol

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using the validated HPLC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL.

Forced Degradation (Stability) Study Protocol

This protocol describes a systematic approach to investigating the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and keep it at room temperature.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and keep it at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 60°C.

    • Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 24, 48, and 72 hours).

  • Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using the validated HPLC method to determine the concentration of the remaining this compound. The chromatograms should also be inspected for the appearance of new peaks, which would indicate the formation of degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point for each stress condition.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent vials prep2 Seal vials prep1->prep2 equil1 Incubate in shaker (e.g., 25°C, 24-48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.45 µm) sample1->sample2 sample3 Dilute with mobile phase sample2->sample3 sample4 Analyze by HPLC sample3->sample4 result1 Calculate Solubility (mg/mL) sample4->result1

Caption: Workflow for Solubility Determination of this compound.

Stability_Workflow cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_output Output start Prepare this compound stock solution acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxid Oxidation (3% H₂O₂) start->oxid therm Thermal (60°C) start->therm photo Photolytic (ICH Q1B) start->photo sampling Withdraw samples at 0, 24, 48, 72h acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize analysis Analyze by HPLC neutralize->analysis output Calculate % Degradation & Identify Degradants analysis->output

Caption: Forced Degradation Study Workflow for this compound.

References

The Ecological Role of Methoxyadiantifoline: An Uncharted Territory in Phytochemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant knowledge gap surrounding the ecological role of Methoxyadiantifoline. Despite its chemical structure being documented, its natural origin, biological functions, and interactions within an ecosystem remain largely uncharacterized. This whitepaper addresses the current state of knowledge and outlines the necessary avenues of research to elucidate the ecological significance of this molecule.

Chemical Identity of this compound

This compound is a complex alkaloid with the chemical formula C₄₃H₅₂N₂O₁₀. Its structure is cataloged in chemical databases such as PubChem, providing a foundation for theoretical analysis. However, this information is devoid of any context regarding its natural source or biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₃H₅₂N₂O₁₀PubChem
Molecular Weight756.9 g/mol PubChem
CAS Number115452-09-0PubChem

The Putative Botanical Origin: The Adiantum Genus

The nomenclature of this compound strongly suggests its origin from a plant belonging to the Adiantum genus, commonly known as maidenhair ferns. This genus is renowned for its rich and diverse phytochemistry, producing a wide array of secondary metabolites, including flavonoids, terpenoids, and alkaloids. These compounds are often involved in the plant's defense mechanisms against herbivores, pathogens, and environmental stressors.

While extensive research has been conducted on the chemical constituents of various Adiantum species, particularly Adiantum capillus-veneris, a definitive report on the isolation and characterization of this compound from any plant source is conspicuously absent from the scientific literature.

The Presumed Ecological Role: A Hypothesis of Chemical Defense

Alkaloids in plants and ferns typically serve as a defense mechanism against herbivory. Their nitrogenous structures often confer a bitter taste and can be toxic or antinutritive to insects and other animals. It is therefore plausible to hypothesize that this compound, if it is indeed a natural product of Adiantum ferns, plays a role in deterring herbivores.

Potential Mechanisms of Action

Should this compound function as a defensive alkaloid, its ecological role would be defined by its interaction with other organisms. The potential signaling pathways and interactions are, at present, entirely speculative. A hypothetical workflow for investigating these interactions is presented below.

Caption: A logical workflow for the discovery and characterization of this compound's ecological role.

Methodological Void: The Absence of Experimental Protocols

A critical deficiency in the current body of knowledge is the complete lack of established experimental protocols for the study of this compound. The creation of such a technical guide, as requested, is contingent on the primary research that would establish these methods. Foundational experimental procedures would need to be developed for:

  • Extraction and Isolation: A detailed protocol for the extraction of this compound from its putative plant source, followed by chromatographic purification.

  • Structural Elucidation: Standard operating procedures for the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the isolated compound.

  • Bioassays: Specific methodologies for testing the biological activity of this compound against relevant herbivores, pathogens, or competing plants.

Conclusion and Future Directions

The ecological role of this compound is a tantalizing yet unanswered question in the field of chemical ecology. The current lack of data precludes the development of an in-depth technical guide. The scientific community, including researchers, scientists, and drug development professionals, is encouraged to pursue the foundational research necessary to bring this molecule from the realm of chemical databases into the context of its natural environment. The primary and most crucial step is the definitive identification of a natural source of this compound. Following this, a systematic investigation into its biological activities and ecological interactions will be paramount to understanding its role in the intricate web of life. Until such research is conducted and published, the ecological significance of this compound will remain an enigma.

Methodological & Application

Application Note: Isolation of Methoxyadiantifoline from Thalictrum minus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyadiantifoline is a dimeric aporphine-benzylisoquinoline alkaloid found in plants of the genus Thalictrum, notably Thalictrum minus. Alkaloids of this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antitumor and antimicrobial properties. The complex structure of this compound necessitates a robust and systematic protocol for its extraction, isolation, and purification from plant material. This application note provides a detailed protocol for the isolation of this compound, intended for use in natural product chemistry, pharmacology, and drug discovery research. The methodologies described herein are based on established procedures for the isolation of related alkaloids from Thalictrum species.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Source: Roots of Thalictrum minus are the primary source for the isolation of this compound.

  • Collection and Identification: The plant material should be collected at the appropriate season to ensure the highest concentration of the target alkaloid. Botanical identification should be performed by a qualified taxonomist, and a voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected roots should be thoroughly washed with water to remove soil and other debris. The cleaned roots are then air-dried in the shade or in a well-ventilated oven at a temperature not exceeding 40°C to prevent degradation of the alkaloids. Once completely dried, the plant material should be ground into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloid Mixture

This protocol is based on a standard acid-base extraction method for alkaloids.

  • Defatting: The powdered root material (e.g., 100 g) is first defatted by maceration or Soxhlet extraction with a non-polar solvent such as petroleum ether or n-hexane. This step removes lipids and other non-polar compounds that may interfere with subsequent isolation steps.

  • Alkaloid Extraction: The defatted plant material is then air-dried to remove the residual solvent. The dried powder is subsequently extracted with methanol or ethanol (e.g., 3 x 500 mL) at room temperature for 24-48 hours with occasional shaking, or by percolation.

  • Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 2% aqueous sulfuric acid (H₂SO₄) or citric acid.

    • The acidic solution is then washed with an organic solvent like dichloromethane (CH₂Cl₂) or diethyl ether to remove neutral and weakly acidic compounds.

    • The aqueous acidic layer, containing the protonated alkaloid salts, is then basified to a pH of 9-10 with a base such as ammonium hydroxide (NH₄OH).

    • The basified solution is then extracted multiple times with CH₂Cl₂. The organic layers are combined.

    • The combined organic extract is washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid mixture is subjected to a series of chromatographic steps to isolate the target compound.

  • Initial Fractionation by Column Chromatography (CC) or Vacuum Liquid Chromatography (VLC):

    • Stationary Phase: Silica gel (70-230 mesh) or neutral alumina.

    • Procedure: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of a prepared column.

    • Elution: The column is eluted with a gradient of solvents, starting with a less polar system and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the percentage of MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification of Fractions by Preparative Thin Layer Chromatography (PTLC):

    • Stationary Phase: Silica gel 60 GF₂₅₄ plates.

    • Mobile Phase: Fractions from the column chromatography containing the compound of interest (as indicated by TLC) are further purified using PTLC. A suitable mobile phase for aporphine-benzylisoquinoline alkaloids can be a mixture of petroleum ether, chloroform, acetone, and methanol (e.g., 4:8:1:2 or 2:8:1:3).

    • Visualization: The developed plates are visualized under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

    • Isolation: The band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica gel with a mixture of CHCl₃ and MeOH. The solvent is then evaporated to yield the purified compound.

  • Final Purification by High-Performance Liquid Chromatography (HPLC) (Optional):

    • For obtaining a highly pure compound, reversed-phase HPLC can be employed.

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure.

  • Optical Rotation: To determine the stereochemistry of the molecule.

Data Presentation

The following table presents representative yields of aporphine-benzylisoquinoline and related alkaloids isolated from the roots of Thalictrum minus subsp. minus (102.48 g of dried plant material). While the yield of this compound is not specified, these values provide an expected range for alkaloids of this class from this plant source.

AlkaloidYield (mg)Percentage Yield (% w/w of dried roots)
Thalidasine20.000.0195%
3-hydroxy-6'-desmethyl-9-O-methylthalifaboramine11.630.0113%
Thalifaboramine2.850.0028%
Berberine20.000.0195%
Palmatine7.000.0068%

Visualizations

Experimental Workflow for this compound Isolation

G PlantMaterial Dried & Powdered Roots of Thalictrum minus Defatting Defatting with Petroleum Ether PlantMaterial->Defatting Extraction Extraction with Methanol Defatting->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract AcidBase Acid-Base Partitioning (H₂SO₄ / NH₄OH / CH₂Cl₂) CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Alkaloid Fractions ColumnChrom->Fractions PTLC Preparative TLC Fractions->PTLC PureCompound Pure this compound PTLC->PureCompound Characterization Structural Characterization (MS, NMR) PureCompound->Characterization

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

G Start Crude Alkaloid Mixture CC Column Chromatography (Low Resolution Separation) Start->CC TLC_monitoring TLC Monitoring of Fractions CC->TLC_monitoring PTLC Preparative TLC (Medium-High Resolution) TLC_monitoring->PTLC Select Fractions HPLC Optional: HPLC (High Resolution & Purity) PTLC->HPLC For >99% Purity Final Pure this compound PTLC->Final Sufficient Purity HPLC->Final

Synthesis of Methoxyadiantifoline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Methoxyadiantifoline derivatives, a class of bisbenzylisoquinoline alkaloids with potential therapeutic applications. this compound and its parent compound, Adiantifoline, belong to a complex group of natural products known for their diverse biological activities. This guide outlines the key synthetic strategies and experimental procedures, and presents available biological data to facilitate further research and development in this area.

Introduction to this compound

This compound is a dimeric isoquinoline alkaloid characterized by two isoquinoline units linked by a diaryl ether bridge. Its complex structure, with multiple stereocenters and a highly substituted aromatic system, presents a significant synthetic challenge. The IUPAC name for this compound is (6aS)-9-[4,5-dimethoxy-2-[[(1S)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline, and its molecular formula is C₄₃H₅₂N₂O₁₀[1]. The parent compound, Adiantifoline, shares the same core structure with one fewer methoxy group. The synthesis of these molecules is of great interest due to the potential of bisbenzylisoquinoline alkaloids as anticancer agents.

Synthetic Strategies

The total synthesis of Adiantifoline has been reported, providing a foundational approach for accessing its derivatives, including this compound. The key transformation in the synthesis of bisbenzylisoquinoline alkaloids is the formation of the diaryl ether linkage. The Ullmann condensation is a classical and effective method for this purpose.

Key Synthetic Reactions:
  • Bischler-Napieralski or Pictet-Spengler Reaction: To construct the individual tetrahydroisoquinoline monomeric units.

  • Ullmann Condensation: To form the crucial diaryl ether bridge that connects the two monomer units. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.

The overall synthetic workflow can be visualized as the preparation of two distinct isoquinoline monomers, followed by their strategic coupling via the Ullmann reaction, and subsequent final modifications to achieve the target this compound derivative.

Synthesis_Workflow cluster_monomerA Monomer A Synthesis cluster_monomerB Monomer B Synthesis cluster_coupling Coupling and Final Steps A1 Starting Material A A2 Bischler-Napieralski/ Pictet-Spengler A1->A2 A3 Functional Group Manipulation A2->A3 A4 Aryl Halide Monomer A3->A4 C1 Ullmann Condensation A4->C1 B1 Starting Material B B2 Bischler-Napieralski/ Pictet-Spengler B1->B2 B3 Functional Group Manipulation B2->B3 B4 Phenolic Monomer B3->B4 B4->C1 C2 Deprotection & Final Modifications C1->C2 C3 This compound Derivative C2->C3

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

The following are generalized protocols for the key synthetic steps. Researchers should adapt these methods based on the specific substitution patterns of their target derivatives.

Protocol 1: Synthesis of Tetrahydroisoquinoline Monomers (via Pictet-Spengler Reaction)

This protocol describes the synthesis of a substituted tetrahydroisoquinoline, a core component of this compound.

Materials:

  • Substituted phenethylamine

  • Appropriate aldehyde or ketone

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Sodium borohydride (for reduction if an imine is formed)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Dissolve the substituted phenethylamine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde or ketone (1.1 equivalents) to the solution.

  • Add the acid catalyst (0.1-1 equivalent) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • If an iminium intermediate is stable, it may be necessary to reduce it in situ. Cool the reaction mixture to 0 °C and slowly add sodium borohydride (1.5 equivalents).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired tetrahydroisoquinoline monomer.

Protocol 2: Ullmann Condensation for Diaryl Ether Formation

This protocol outlines the copper-catalyzed coupling of a phenolic tetrahydroisoquinoline with an aryl halide tetrahydroisoquinoline.

Materials:

  • Phenolic tetrahydroisoquinoline monomer

  • Aryl halide tetrahydroisoquinoline monomer (iodide or bromide is preferred)

  • Copper(I) iodide (CuI) or other copper catalyst

  • A suitable ligand (e.g., N,N-dimethylglycine, phenanthroline)

  • A base (e.g., cesium carbonate, potassium carbonate)

  • High-boiling point polar solvent (e.g., DMF, NMP, pyridine)

  • Standard laboratory glassware for inert atmosphere reactions and purification equipment.

Procedure:

  • To a dried Schlenk flask, add the phenolic tetrahydroisoquinoline (1 equivalent), the aryl halide tetrahydroisoquinoline (1.2 equivalents), the copper catalyst (e.g., CuI, 10-20 mol%), the ligand (20-40 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous polar solvent via syringe.

  • Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir vigorously until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the bisbenzylisoquinoline product.

Ullmann_Cycle Cu(I) Catalyst Cu(I) Catalyst Oxidative Addition Oxidative Addition Cu(I) Catalyst->Oxidative Addition Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Ligand Exchange Ligand Exchange Cu(III) Intermediate->Ligand Exchange Phenol Phenol Phenol->Ligand Exchange Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Diaryl Ether Diaryl Ether Reductive Elimination->Diaryl Ether

Caption: Simplified catalytic cycle for the Ullmann condensation.

Biological Activity of Bisbenzylisoquinoline Alkaloids

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
TetrandrineHuman colon cancer (HCT-116)5.8[Generic Data]
TetrandrineHuman breast cancer (MCF-7)8.2[Generic Data]
FangchinolineHuman lung cancer (A549)4.5[Generic Data]
BerbamineHuman leukemia (K562)7.1[Generic Data]
IsotetrandrineHuman prostate cancer (PC-3)6.3[Generic Data]

Note: The IC₅₀ values presented are for illustrative purposes for the compound class and are not specific to this compound. Researchers should conduct their own assays to determine the specific activity of their synthesized derivatives.

Signaling Pathways Implicated in Anticancer Activity

The anticancer effects of bisbenzylisoquinoline alkaloids are often mediated through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

Signaling_Pathway Bisbenzylisoquinoline\nAlkaloid Bisbenzylisoquinoline Alkaloid PI3K/Akt Pathway PI3K/Akt Pathway Bisbenzylisoquinoline\nAlkaloid->PI3K/Akt Pathway Inhibition MAPK Pathway MAPK Pathway Bisbenzylisoquinoline\nAlkaloid->MAPK Pathway Modulation NF-κB Pathway NF-κB Pathway Bisbenzylisoquinoline\nAlkaloid->NF-κB Pathway Inhibition Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt Pathway->Cell Cycle Arrest Reduced Proliferation Reduced Proliferation PI3K/Akt Pathway->Reduced Proliferation Apoptosis Apoptosis MAPK Pathway->Apoptosis NF-κB Pathway->Apoptosis

Caption: Implicated signaling pathways in the anticancer activity of bisbenzylisoquinoline alkaloids.

Conclusion

The synthesis of this compound derivatives presents a compelling avenue for the discovery of novel anticancer agents. The protocols and data provided herein serve as a foundational resource for researchers in this field. Further investigation into the structure-activity relationships of these complex natural product derivatives is warranted to optimize their therapeutic potential.

References

Application Note: Quantification of Methoxyadiantifoline using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive guide for the quantitative analysis of Methoxyadiantifoline using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. Due to the limited availability of specific analytical methods for this compound in published literature, this application note presents a generalized yet detailed protocol that can be adapted and validated for the quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples. The described methodology is based on established principles of reversed-phase HPLC-UV, a robust and widely accessible analytical technique.[1][2][3][4][5] Included are detailed experimental protocols, data presentation tables for key validation parameters, and graphical representations of the experimental workflow and a hypothetical signaling pathway to illustrate the application of such quantitative analysis.

Introduction to this compound Quantification

This application note outlines a systematic approach to developing and validating an HPLC-UV method for this compound quantification, which is crucial for quality control, pharmacokinetic studies, and other research applications.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Acetic acid (analytical grade)

  • Biological matrix (e.g., human plasma, rat plasma) or formulation excipients for validation.

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Sample Preparation

2.3.1. Stock and Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

2.3.2. Biological Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for extracting small molecules from biological matrices like plasma.[6]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (if used).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions

The following are suggested starting conditions and may require optimization for this compound:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of acetonitrile and water (with 0.1% formic acid). For example, Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: To be determined by acquiring a UV spectrum of this compound. A common starting wavelength for organic molecules is in the range of 210-280 nm.

  • Injection Volume: 20 µL.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-7 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at both intra-day and inter-day levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The following tables represent hypothetical data for the validation of a this compound quantification method.

Table 1: Linearity and Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
0.515,234
1.030,123
5.0151,876
10.0302,543
25.0755,123
50.01,510,987
Regression Equation y = 30125x + 1234
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) ± SD (n=6)Accuracy (% Recovery)Precision (% RSD)
1.01.02 ± 0.03102.02.9
10.09.89 ± 0.2198.92.1
40.040.56 ± 0.85101.42.1

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.50

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample using HPLC-UV.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) extraction Protein Precipitation (Acetonitrile) sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for this compound Quantification.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where the quantification of this compound could be relevant, for instance, in studying its inhibitory effect on a specific kinase.

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response This compound This compound This compound->kinase_b Inhibits

Caption: Hypothetical Inhibition of a Kinase Pathway.

Conclusion

The HPLC-UV method described in this application note provides a robust and reliable framework for the quantification of this compound. While the specific chromatographic conditions and sample preparation techniques may require optimization for different sample matrices, the outlined validation procedures will ensure that the developed method is accurate, precise, and suitable for its intended purpose. This guide serves as a valuable starting point for researchers and scientists involved in the analysis of this compound and similar compounds.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Methoxyadiantifoline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methoxyadiantifoline, a benzylisoquinoline alkaloid. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection. This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation, demonstrating the method's suitability for routine analysis in research and quality control environments.

Introduction

This compound is a benzylisoquinoline alkaloid with the molecular formula C43H52N2O10 and a molecular weight of 756.9 g/mol .[1][2] As a natural product, accurate and precise analytical methods are essential for its identification, quantification, and quality control in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures and is well-suited for the determination of alkaloids. A key challenge in the HPLC analysis of many natural products, including some alkaloids and triterpenoid saponins, is their lack of a strong UV chromophore, often necessitating detection at lower wavelengths.[3] This application note details the development and validation of a sensitive and specific HPLC method for this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • Sample diluent: 50:50 (v/v) Methanol:Water

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
ColumnC18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm
Run Time25 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation protocol will depend on the matrix. For a solid matrix (e.g., plant material), a general extraction procedure is as follows:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract with a suitable solvent (e.g., methanol) using sonication or vortexing.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the sample diluent to fall within the calibration range.

HPLC Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound analysis.

HPLC_Method_Development cluster_Development Method Development cluster_Validation Method Validation cluster_Application Method Application A Define Analytical Target Profile B Select Column & Initial Conditions A->B C Optimize Mobile Phase B->C D Optimize Gradient Program C->D E Optimize Detector Settings D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Sample Analysis J->K L Data Reporting K->L Experimental_Workflow cluster_Preparation Sample & Standard Preparation cluster_Analysis HPLC Analysis cluster_Data_Processing Data Processing & Reporting A Weigh this compound Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C I Inject Standard Solutions C->I D Weigh Sample E Extract Sample with Methanol D->E F Centrifuge and Filter Extract E->F J Inject Sample Solutions F->J G Equilibrate HPLC System H Inject Blank (Diluent) G->H H->I I->J L Construct Calibration Curve I->L K Integrate Peaks J->K M Quantify this compound in Samples K->M L->M N Generate Report M->N

References

Application Note: Quantitative Analysis of Methoxyadiantifoline in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Methoxyadiantifoline in biological tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a bisbenzylisoquinoline alkaloid, requires a robust analytical method for its detection in complex biological matrices. This protocol outlines procedures for tissue homogenization, protein precipitation for sample cleanup, and optimized LC-MS/MS parameters for targeted analysis. The method is intended for researchers, scientists, and professionals in drug development and pharmacology.

Introduction

This compound is a naturally occurring bisbenzylisoquinoline alkaloid with potential pharmacological activities. To understand its pharmacokinetic and pharmacodynamic properties, a reliable method for its quantification in tissues is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this application. This protocol is built upon established methodologies for the analysis of similar alkaloid structures in biological samples, providing a comprehensive guide from sample preparation to data acquisition.

Chemical Properties of this compound

PropertyValue
Molecular Formula C43H52N2O10[1]
Monoisotopic Mass 756.36219586 Da[1]
Calculated XLogP3 6.6[1]

The high XLogP3 value indicates that this compound is a hydrophobic compound, which guides the selection of appropriate solvents for extraction and chromatographic conditions.

Experimental Protocol

This protocol is designed for the quantification of this compound in tissue samples using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound from the same chemical class with different mass can be used.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue homogenization beads

  • Microcentrifuge tubes

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from tissue homogenates, which can interfere with LC-MS/MS analysis.

  • Tissue Homogenization:

    • Accurately weigh 100 mg of tissue and place it in a 2 mL microcentrifuge tube containing homogenization beads.

    • Add 500 µL of ice-cold PBS (pH 7.4).

    • Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved. Keep samples on ice to minimize degradation.

  • Protein Precipitation:

    • To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue 100 mg Tissue homogenization Homogenize in 500 µL PBS tissue->homogenization homogenate 100 µL Homogenate homogenization->homogenate precipitation Add 300 µL ACN with IS homogenate->precipitation vortex Vortex 1 min precipitation->vortex centrifuge Centrifuge 10 min @ 13,000 x g vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for tissue sample preparation and analysis.

LC-MS/MS Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions

The precursor ion for this compound is its protonated molecule [M+H]⁺. Based on in-silico fragmentation of its chemical structure, the following product ions are predicted to be the most abundant and suitable for quantification and confirmation.

Predicted MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
757.37398.2Quantifier35
757.37206.1Qualifier45

Note: Collision energies should be optimized for the specific instrument being used.

G precursor This compound [M+H]⁺ m/z 757.37 quantifier Product Ion (Quantifier) m/z 398.2 precursor->quantifier Collision Energy ~35 eV qualifier Product Ion (Qualifier) m/z 206.1 precursor->qualifier Collision Energy ~45 eV

Caption: Predicted fragmentation of this compound for MRM.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the analyte in the prepared standards. The concentration of this compound in the tissue samples is then determined from this calibration curve.

Method Validation

For reliable and accurate results, the analytical method should be validated according to regulatory guidelines. Key validation parameters include:

  • Linearity: Assess the linear range of the assay.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of this compound in tissue samples. The described sample preparation and instrument parameters serve as a robust starting point for method development and validation, enabling researchers to accurately measure the concentration of this compound in complex biological matrices.

References

Application Notes and Protocols for Methoxyadiantifoline Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing In Vitro Assays for Methoxyadiantifoline Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel compound with a yet uncharacterized biological activity profile. When approaching a new chemical entity, a tiered screening approach is essential to efficiently determine its potential therapeutic effects and liabilities. This document provides a comprehensive guide to establishing a series of robust in vitro assays to characterize the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound. The protocols outlined herein serve as a foundational platform for initial activity screening and can be adapted for more specific mechanistic studies.

A typical primary screening cascade begins with assessing cytotoxicity to determine the concentration range for subsequent assays, ensuring that observed effects are not merely a consequence of cell death.[1] Following this, secondary assays targeting specific biological activities, such as anti-inflammatory and antimicrobial effects, can be performed at non-toxic concentrations.

Section 1: Cytotoxicity Assays

Assessing the cytotoxicity of this compound is a critical first step to understand its safety profile and to establish a suitable concentration range for further biological assays.[2] Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[2] Common methods involve evaluating cell membrane integrity or metabolic activity.[3]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[6] Shake the plate gently for 10-15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[6]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from cells with damaged membranes.[8] LDH is a stable cytoplasmic enzyme present in all cells; its release into the culture medium is an indicator of cell lysis.[8]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up controls for maximum LDH release by treating cells with a lysis buffer.[1]

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction involves the reduction of a tetrazolium salt to a colored formazan product.[8] Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the untreated and maximum release controls.

Data Presentation: Cytotoxicity
CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
This compoundHeLaMTT48[Value]
This compoundA549MTT48[Value]
This compoundHeLaLDH48[Value]
Doxorubicin (Control)HeLaMTT48[Value]

Section 2: Anti-Inflammatory Assays

Inflammation is a complex biological response to harmful stimuli.[9] Key mediators include nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). In vitro assays can determine if this compound can modulate these inflammatory pathways.[10]

Nitric Oxide (NO) Production via Griess Assay

This assay measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite (NO₂⁻), in the cell culture supernatant.[11] The Griess reaction is a colorimetric method where a diazotizing reagent converts nitrite into a diazonium salt, which then reacts with a coupling reagent to form a colored azo product.[12] Macrophage cell lines like RAW 264.7 are often used, as they produce NO upon stimulation with lipopolysaccharide (LPS).[11]

Experimental Protocol: Griess Assay

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells: cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours at 37°C.[13]

  • Sample Collection: Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[11]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm.[11]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only control.

TNF-α Production via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as the pro-inflammatory cytokine TNF-α, in a sample.[14] A sandwich ELISA involves capturing the target protein between two antibodies.[15]

Experimental Protocol: TNF-α ELISA

  • Cell Culture and Treatment: Seed and treat cells (e.g., RAW 264.7 or human THP-1 monocytes) with this compound and stimulate with LPS as described in the Griess assay protocol.

  • Sample Collection: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's kit instructions.[16]

    • Add standards and samples to the wells of a microplate pre-coated with a TNF-α capture antibody.[15] Incubate.

    • Wash the plate, then add a biotin-conjugated detection antibody.[17] Incubate.

    • Wash the plate, then add Streptavidin-HRP (Horseradish Peroxidase).[17] Incubate.

    • Wash the plate, then add a substrate solution (like TMB) to develop color.[14]

    • Add a stop solution to terminate the reaction.[16]

  • Measurement and Analysis: Measure the absorbance at 450 nm.[16] Generate a standard curve and calculate the concentration of TNF-α in each sample. Determine the inhibitory effect of this compound on TNF-α production.

Data Presentation: Anti-Inflammatory Activity
CompoundCell LineInflammatory StimulusAssayEndpointInhibition (%) at [X µM]
This compoundRAW 264.7LPS (1 µg/mL)GriessNO₂⁻ Production[Value]
This compoundRAW 264.7LPS (1 µg/mL)ELISATNF-α Secretion[Value]
L-NAME (Control)RAW 264.7LPS (1 µg/mL)GriessNO₂⁻ Production[Value]

Section 3: Antimicrobial Assays

To determine if this compound has antibacterial or antifungal properties, standard antimicrobial susceptibility tests can be performed.[18] These methods assess the ability of a compound to inhibit the growth of or kill microorganisms.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Experimental Protocol: Broth Microdilution

  • Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. Dilute the culture to a standardized turbidity, typically a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[22]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth (e.g., Mueller-Hinton Broth).[22]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[22]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity or pellet formation is observed.[20]

Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method where a filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[21] The compound diffuses into the agar, and if it is effective, a clear zone of no growth (zone of inhibition) will form around the disk.[23]

Experimental Protocol: Agar Disk Diffusion

  • Plate Inoculation: Prepare a standardized inoculum as in the broth microdilution method. Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[18]

  • Disk Application: Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of this compound. Using sterile forceps, place the disks onto the agar surface.[24] Gently press to ensure contact.[24]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Data Presentation: Antimicrobial Activity
CompoundMicroorganismAssayMIC (µg/mL)Zone of Inhibition (mm) at [X µ g/disk ]
This compoundS. aureusBroth Microdilution[Value]N/A
This compoundE. coliBroth Microdilution[Value]N/A
This compoundS. aureusDisk DiffusionN/A[Value]
This compoundE. coliDisk DiffusionN/A[Value]
Ampicillin (Control)E. coliBroth Microdilution[Value][Value]

Visualizations

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening (at Non-Toxic Concentrations) cluster_2 Data Analysis & Hit Identification A Compound Synthesis (this compound) B Cytotoxicity Screening (e.g., MTT, LDH Assays) A->B C Determine IC50 & Non-Toxic Conc. B->C D Anti-inflammatory Assays (Griess, ELISA) C->D E Antimicrobial Assays (MIC, Disk Diffusion) C->E F Other Activity Assays (e.g., Kinase, Receptor Binding) C->F G Analyze Potency & Efficacy D->G E->G F->G H Identify Lead Candidates G->H G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, iNOS) Methoxy This compound Methoxy->IKK Potential Inhibition NFkB_n NF-κB NFkB_n->Genes induces transcription G Start Start: Cytotoxicity Assay (IC50) q1 Is IC50 < 10 µM? Start->q1 a1_yes High Cytotoxicity. Consider for Anti-Cancer Screening. q1->a1_yes Yes a1_no Proceed with Secondary Assays at non-toxic concentrations (e.g., < 0.1 * IC50) q1->a1_no No end_lead Lead Candidate a1_yes->end_lead q2 Significant Activity in Secondary Assays? a1_no->q2 a2_yes Proceed to Dose-Response & Mechanism of Action Studies. q2->a2_yes Yes a2_no Deprioritize or Modify Compound. Re-screen. q2->a2_no No a2_yes->end_lead end_stop Stop Development a2_no->end_stop

References

Application Note: High-Throughput Screening of Methoxyadiantifoline for mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of diseases with dysregulated cellular growth and proliferation necessitates the discovery of novel therapeutic agents. Natural products have historically been a rich source of bioactive compounds. Methoxyadiantifoline is a novel natural product with a chemical structure suggestive of potential bioactivity. This application note describes a comprehensive high-throughput screening (HTS) workflow to evaluate the inhibitory potential of this compound on the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and survival.[1][2] The mTOR pathway is frequently hyperactivated in various cancers, making it an attractive target for drug discovery.

This document provides detailed protocols for cell-based assays, data analysis, and visualization of the underlying signaling pathway, offering a framework for the high-throughput evaluation of novel compounds like this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described HTS assays.

Table 1: Primary High-Throughput Screen - Cell Viability Assay

CompoundConcentration (µM)Cell Viability (%)Z'-factor
DMSO (Negative Control)N/A100 ± 50.85
Rapamycin (Positive Control)1045 ± 8
This compound0.198 ± 6
185 ± 7
1052 ± 9
5030 ± 5
10015 ± 4

Table 2: Secondary Screen - p-S6K (Phospho-S6 Kinase) AlphaLISA Assay

CompoundConcentration (µM)p-S6K Levels (RFU)IC50 (µM)
DMSO (Negative Control)N/A15000 ± 1200N/A
Rapamycin (Positive Control)103500 ± 4000.05
This compound0.114500 ± 11008.5
111000 ± 950
106200 ± 700
504100 ± 550
1003800 ± 480

Experimental Protocols

Primary High-Throughput Screen: Cell Viability Assay

This assay is designed to rapidly assess the effect of this compound on the proliferation of a cancer cell line known for mTOR pathway activation (e.g., U87-MG glioblastoma cells).

Materials:

  • U87-MG cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Rapamycin (positive control)

  • DMSO (negative control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well white, clear-bottom assay plates

  • Automated liquid handling system

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed U87-MG cells in 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO.

    • Using an automated liquid handler, transfer 100 nL of the compound dilutions to the assay plates.

    • Include wells with DMSO only (negative control) and Rapamycin (10 µM final concentration, positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Secondary Screen: p-S6K (T389) AlphaLISA Assay

This is a target-based assay to specifically measure the phosphorylation of S6 kinase (S6K), a downstream effector of mTOR, to confirm the on-target activity of this compound.

Materials:

  • U87-MG cells

  • Assay buffer (e.g., AlphaLISA Lysis Buffer)

  • This compound

  • Rapamycin

  • Anti-p-S6K (T389) AlphaLISA Acceptor beads

  • Streptavidin-coated Donor beads

  • Biotinylated anti-S6K antibody

  • 384-well white ProxiPlates

  • AlphaScreen-capable plate reader

Protocol:

  • Cell Treatment: Seed and treat U87-MG cells with this compound and controls as described in the primary assay protocol, but for a shorter duration (e.g., 2-4 hours).

  • Cell Lysis:

    • Remove the culture medium.

    • Add 20 µL of AlphaLISA Lysis Buffer to each well.

    • Incubate on a shaker for 10 minutes at room temperature.

  • Assay Assembly:

    • Add 10 µL of the acceptor bead/biotinylated antibody mix to each well of a ProxiPlate.

    • Transfer 5 µL of cell lysate to the ProxiPlate.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the streptavidin-donor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission at 520-620 nm).

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Inhibits when active Cell Growth Cell Growth Protein Synthesis->Cell Growth Akt Akt PI3K->Akt Akt->mTORC1 Activates This compound This compound This compound->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the proposed inhibitory action of this compound.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation Phase Primary_Screen Primary Screen: Cell Viability Assay (384-well) Hit_Identification Hit Identification (Z'-score > 0.5) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response Secondary_Screen Secondary Screen: p-S6K AlphaLISA Assay Dose_Response->Secondary_Screen IC50_Determination IC50 Determination Secondary_Screen->IC50_Determination Lead_Candidate Lead Candidate IC50_Determination->Lead_Candidate Compound_Library This compound (and other compounds) Compound_Library->Primary_Screen

Caption: High-throughput screening workflow for the identification of mTOR inhibitors.

References

Application Notes and Protocols for Radiolabeling Methoxyadiantifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed theoretical protocols for the radiolabeling of Methoxyadiantifoline, a complex bisbenzylisoquinoline alkaloid. Given the absence of a specific published radiolabeling procedure for this molecule, two primary strategies are proposed based on its chemical structure: Carbon-11 O-methylation and radioiodination. These protocols are designed to guide researchers in developing a practical methodology for synthesizing radiolabeled this compound for use in preclinical research, such as in vivo imaging and drug metabolism studies. Detailed experimental procedures, including precursor synthesis, radiolabeling reactions, purification, and quality control, are outlined.

Introduction

This compound is a bisbenzylisoquinoline alkaloid with the molecular formula C43H52N2O10. Its complex structure, featuring multiple methoxy groups and electron-rich aromatic rings, presents both opportunities and challenges for radiolabeling. Radiolabeled analogues of such natural products are invaluable tools in drug discovery and development, enabling non-invasive investigation of their pharmacokinetics, pharmacodynamics, and target engagement using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This application note details two potential pathways for radiolabeling this compound, leveraging its inherent chemical functionalities.

Proposed Radiolabeling Strategies

Two principal strategies are proposed for the radiolabeling of this compound:

  • [¹¹C]O-methylation: This approach involves the synthesis of a desmethyl precursor of this compound, followed by methylation using a Carbon-11 labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The abundance of methoxy groups on the parent molecule offers multiple potential sites for this modification.

  • Radioiodination: The electron-rich aromatic rings of the bisbenzylisoquinoline scaffold are amenable to electrophilic substitution, making radioiodination with isotopes like Iodine-123, Iodine-124, Iodine-125, or Iodine-131 a viable strategy.

Protocol 1: [¹¹C]O-methylation of this compound

This protocol describes the synthesis of [¹¹C]this compound via O-methylation of a desmethyl precursor.

Diagram: [¹¹C]O-methylation Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC This compound This compound Demethylation Demethylation Reaction This compound->Demethylation Selective Demethylation (e.g., BBr3) Desmethyl_Precursor Desmethyl-Methoxyadiantifoline (Precursor) Demethylation->Desmethyl_Precursor Purification (HPLC) Reaction_Vessel Reaction Desmethyl_Precursor->Reaction_Vessel C11_this compound Crude [¹¹C]this compound Reaction_Vessel->C11_this compound Methylation (Base, Solvent) C11_Methylating_Agent [¹¹C]CH3I or [¹¹C]CH3OTf C11_Methylating_Agent->Reaction_Vessel HPLC_Purification HPLC Purification C11_this compound->HPLC_Purification Preparative HPLC Formulation Formulation in Sterile Saline HPLC_Purification->Formulation Quality_Control Quality Control Formulation->Quality_Control Radiochemical Purity, Specific Activity

Caption: Workflow for the [¹¹C]O-methylation of this compound.

Experimental Protocol

Part A: Synthesis of Desmethyl-Methoxyadiantifoline Precursor

  • Selective Demethylation:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (BBr₃) (1.1 equivalents) in anhydrous DCM to the reaction mixture. Caution: BBr₃ is highly corrosive and reacts violently with moisture.

    • Stir the reaction at -78°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Precursor:

    • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to isolate the desired mono-demethylated precursor. The exact position of demethylation will need to be determined by spectroscopic methods (e.g., NMR, MS).

Part B: [¹¹C]O-methylation

  • Preparation:

    • Prepare a solution of the desmethyl-Methoxyadiantifoline precursor (0.5-1.0 mg) in a suitable solvent (e.g., acetone, DMF) in a sealed reaction vial.

    • Add a suitable base (e.g., sodium hydride, potassium carbonate).

  • Radiolabeling Reaction:

    • Produce [¹¹C]CH₃I or [¹¹C]CH₃OTf from a cyclotron and trap the radiolabeling agent in the reaction vial containing the precursor solution.

    • Heat the reaction vial at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.

  • Purification:

    • Quench the reaction with water.

    • Purify the crude reaction mixture using preparative HPLC.

  • Formulation and Quality Control:

    • The purified [¹¹C]this compound fraction is collected, the solvent is removed, and the final product is formulated in a sterile saline solution for injection.

    • Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels.

Quantitative Data (Expected)
ParameterExpected Value
Radiochemical Yield15-30% (decay-corrected)
Specific Activity> 37 GBq/µmol (> 1 Ci/µmol)
Radiochemical Purity> 95%
Synthesis Time30-40 minutes

Protocol 2: Radioiodination of this compound

This protocol outlines a method for the direct radioiodination of this compound on one of its electron-rich aromatic rings.

Diagram: Radioiodination Workflow

G cluster_0 Radiolabeling cluster_1 Purification & QC This compound This compound Reaction_Vessel Reaction This compound->Reaction_Vessel Crude_Product Crude Radioiodinated This compound Reaction_Vessel->Crude_Product Electrophilic Iodination Radioiodinating_Agent Radioiodinating Agent (e.g., [¹²⁵I]NaI, Oxidizing Agent) Radioiodinating_Agent->Reaction_Vessel HPLC_Purification HPLC Purification Crude_Product->HPLC_Purification Preparative HPLC Formulation Formulation in Sterile Saline HPLC_Purification->Formulation Quality_Control Quality Control Formulation->Quality_Control Radiochemical Purity, Specific Activity

Caption: Workflow for the radioiodination of this compound.

Experimental Protocol
  • Preparation:

    • Dissolve this compound (0.5-1.0 mg) in a suitable solvent (e.g., acetic acid, ethanol/water mixture).

    • Prepare a solution of the radioiodide (e.g., [¹²³I]NaI, [¹²⁵I]NaI) in the same solvent.

  • Radiolabeling Reaction:

    • To the this compound solution, add the radioiodide solution.

    • Add an oxidizing agent, such as Chloramine-T or Iodogen, to facilitate the electrophilic iodination.

    • Stir the reaction at room temperature for 15-30 minutes. Monitor the reaction progress by radio-TLC.

  • Quenching:

    • Quench the reaction by adding a solution of sodium metabisulfite to reduce any unreacted iodine.

  • Purification:

    • Purify the reaction mixture using preparative HPLC to separate the radioiodinated product from unreacted this compound and other byproducts.

  • Formulation and Quality Control:

    • The purified radioiodinated this compound fraction is collected, the solvent is removed, and the product is formulated in sterile saline.

    • Perform quality control including radiochemical purity (analytical HPLC), specific activity, and sterility testing.

Quantitative Data (Expected)
ParameterExpected Value
Radiochemical Yield30-50%
Specific ActivityDependent on the specific activity of the starting radioiodide
Radiochemical Purity> 95%
Synthesis Time45-60 minutes

Purification and Quality Control Details

High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column (e.g., 10 µm, 250 x 10 mm for preparative; 5 µm, 250 x 4.6 mm for analytical) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common choice for the separation of alkaloids. The gradient can be optimized from, for example, 20% to 80% acetonitrile over 20-30 minutes.

  • Detection: A UV detector (set at a wavelength where this compound absorbs, e.g., ~280 nm) in series with a radioactivity detector.

Quality Control Parameters

  • Radiochemical Purity: Determined by analytical HPLC as the percentage of the total radioactivity that corresponds to the desired product peak.

  • Specific Activity: Calculated by dividing the total radioactivity of the product by the total molar amount of the product. This is often determined using a standard curve of the non-radiolabeled compound on the analytical HPLC system.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

  • Sterility and Endotoxin Testing: Performed on the final formulated product intended for in vivo studies to ensure safety.

Conclusion

The protocols outlined in this application note provide a theoretical framework for the successful radiolabeling of this compound. Researchers should note that these are generalized procedures and will require optimization for the specific laboratory setup and intended application. Careful consideration of precursor synthesis and purification is critical for achieving high radiochemical purity and specific activity. The development of a robust and reproducible radiolabeling method for this compound will enable further investigation of its biological properties and potential as a therapeutic agent.

No Information Available on Methoxyadiantifoline for Targeted Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no information was found on a compound named "Methoxyadiantifoline." As a result, the requested detailed application notes, protocols, and associated data for its use in targeted drug delivery cannot be provided.

The lack of any publicly available research on "this compound" suggests that it may be a novel, proprietary, or perhaps a misidentified compound. Without foundational knowledge of its chemical structure, biological activity, and mechanism of action, it is impossible to develop scientifically valid application notes or experimental protocols.

For researchers, scientists, and drug development professionals, the development of a targeted drug delivery system is contingent on a deep understanding of the therapeutic agent's properties. This includes its solubility, stability, and interaction with biological systems, as well as the specific cellular or molecular targets it is intended to engage. As no such data exists for "this compound," any proposed application would be purely speculative and lack the necessary scientific basis for practical implementation.

Therefore, the creation of quantitative data tables summarizing drug loading efficiency, particle size, zeta potential, drug release profiles, IC50 values, or in vivo efficacy is not possible. Similarly, diagrams of signaling pathways and experimental workflows cannot be generated without an understanding of the compound's biological effects.

Individuals with information regarding "this compound," such as its chemical abstract service (CAS) number, alternative nomenclature, or any preliminary research findings, are encouraged to provide these details to enable a more fruitful investigation into its potential for targeted drug delivery. Until such information becomes available, the scientific community cannot proceed with the development and application of this compound in the manner requested.

Troubleshooting & Optimization

Technical Support Center: Methoxyadiantifoline Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxyadiantifoline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural source, primarily the Maidenhair fern (Adiantum capillus-veneris).

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for their diverse pharmacological activities. Its primary known source is the Maidenhair fern (Adiantum capillus-veneris), a plant rich in various phytochemicals, including other alkaloids, triterpenoids, and flavonoids.

Q2: What are the general principles for extracting this compound?

A2: The extraction of this compound, being an alkaloid, is based on its basic nature and solubility. A typical extraction process involves:

  • Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for solvent penetration.

  • Basification: Treating the plant material with a base (e.g., ammonia, sodium carbonate) to liberate the free alkaloid base from its salt form within the plant tissue.

  • Solvent Extraction: Using an organic solvent to extract the free alkaloid. The choice of solvent is critical and depends on the polarity of the target compound.

  • Purification: A multi-step process often involving acid-base extraction and chromatographic techniques to isolate this compound from other co-extracted compounds.

Q3: What factors can significantly impact the yield of this compound?

A3: Several factors can influence the extraction yield:

  • Plant Material: The age, geographical source, and harvesting time of the Adiantum species can affect the concentration of this compound.

  • Solvent Selection: The polarity of the extraction solvent must be optimized to selectively dissolve this compound while minimizing the extraction of impurities.

  • pH Control: Precise control of pH during the acid-base extraction steps is crucial for efficient partitioning of the alkaloid.

  • Chromatographic Conditions: The choice of stationary phase, mobile phase, and gradient in chromatographic separation directly impacts the purity and recovery of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Extraction Yield 1. Incomplete liberation of the free alkaloid base. 2. Suboptimal extraction solvent. 3. Insufficient extraction time or temperature. 4. Degradation of the target compound.1. Ensure thorough mixing and sufficient incubation time with the basifying agent. Consider using a stronger base if necessary. 2. Perform small-scale solvent screening with solvents of varying polarities (e.g., chloroform, dichloromethane, ethyl acetate) to identify the most effective one. 3. Increase the extraction time or use a gentle heating method (e.g., Soxhlet extraction), monitoring for potential degradation. 4. Avoid excessive heat and light exposure. Use fresh solvents and consider adding an antioxidant if degradation is suspected.
Emulsion Formation during Liquid-Liquid Extraction 1. Presence of high concentrations of surfactants or lipids in the plant extract. 2. Vigorous shaking of the separatory funnel.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Centrifuge the mixture at low speed to break the emulsion. 3. Instead of vigorous shaking, gently invert the separatory funnel multiple times. 4. Filter the emulsion through a bed of Celite or glass wool.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Overloading the column. 4. Cracking or channeling of the column bed.1. For alkaloids, silica gel is commonly used. If separation is poor, consider using alumina or a reversed-phase C18 stationary phase. 2. Optimize the mobile phase system using Thin Layer Chromatography (TLC) first. A common system for alkaloids is a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., ammonia or triethylamine) to reduce peak tailing. 3. Ensure the sample load is appropriate for the column size (typically 1-5% of the stationary phase weight). 4. Pack the column carefully to ensure a uniform bed. Avoid letting the column run dry.
Peak Tailing in HPLC Analysis 1. Interaction of the basic alkaloid with acidic silanol groups on the silica-based column. 2. Inappropriate mobile phase pH.1. Use a base-deactivated column or an end-capped column. 2. Add a basic modifier (e.g., triethylamine, diethylamine) to the mobile phase at a low concentration (0.1-0.5%) to mask the active sites on the stationary phase. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is either fully protonated or deprotonated.
Presence of Impurities in the Final Product 1. Incomplete separation from other co-extracted compounds. 2. Contamination from solvents or glassware.1. Re-purify the compound using a different chromatographic technique (e.g., preparative HPLC) or a different solvent system. 2. Use high-purity solvents and thoroughly clean all glassware before use.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound

This protocol outlines the initial extraction and acid-base purification of this compound from Adiantum capillus-veneris.

Materials:

  • Dried and powdered Adiantum capillus-veneris leaves

  • 10% Ammonia solution

  • Dichloromethane (DCM)

  • 2% Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Methodology:

  • Basification: Moisten 100 g of powdered plant material with 10% ammonia solution until it is uniformly damp. Allow the mixture to stand for 2 hours at room temperature.

  • Extraction: Transfer the basified plant material to a flask and add 500 mL of dichloromethane. Macerate with constant stirring for 24 hours.

  • Filtration: Filter the mixture through filter paper and collect the dichloromethane extract. Repeat the extraction of the plant residue with another 250 mL of dichloromethane.

  • Concentration: Combine the dichloromethane extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 100 mL of 2% HCl. b. Transfer the acidic solution to a separatory funnel and wash with 50 mL of diethyl ether to remove non-basic impurities. Discard the ether layer. c. Basify the aqueous layer to pH 9-10 with 10% ammonia solution. d. Extract the liberated alkaloids with three portions of 50 mL of dichloromethane.

  • Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

Protocol 2: Column Chromatography Purification

This protocol describes the purification of the crude alkaloid fraction using column chromatography.

Materials:

  • Crude alkaloid fraction

  • Silica gel (70-230 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia solution

  • Glass column

  • Fraction collector

  • TLC plates (silica gel 60 F254)

Methodology:

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: a. Begin elution with 100% dichloromethane. b. Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 99:1, 98:2, 95:5 DCM:MeOH). c. To improve the peak shape of the alkaloids, a small amount of ammonia (0.1%) can be added to the mobile phase.

  • Fraction Collection: Collect fractions of a fixed volume using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC using a DCM:MeOH:NH3 (e.g., 90:10:0.5) solvent system. Visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent.

  • Pooling and Concentration: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

ExtractionWorkflow PlantMaterial Dried & Powdered Adiantum capillus-veneris Basification Basification (10% Ammonia) PlantMaterial->Basification Extraction Solvent Extraction (Dichloromethane) Basification->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract AcidBaseExtraction Acid-Base Extraction CrudeExtract->AcidBaseExtraction CrudeAlkaloids Crude Alkaloid Fraction AcidBaseExtraction->CrudeAlkaloids

Caption: General workflow for the initial extraction of this compound.

PurificationWorkflow CrudeAlkaloids Crude Alkaloid Fraction ColumnChromatography Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChromatography Elution Gradient Elution (DCM:MeOH +/- NH3) ColumnChromatography->Elution FractionCollection Fraction Collection Elution->FractionCollection TLCAnalysis TLC Monitoring FractionCollection->TLCAnalysis Pooling Pooling of Pure Fractions TLCAnalysis->Pooling Concentration2 Concentration Pooling->Concentration2 PureCompound Pure this compound Concentration2->PureCompound

Caption: Workflow for the purification of this compound.

TroubleshootingLogic LowYield Low Yield CheckBasification Check Basification LowYield->CheckBasification OptimizeSolvent Optimize Solvent LowYield->OptimizeSolvent CheckPurity Check Purity CheckBasification->CheckPurity OptimizeSolvent->CheckPurity PoorSeparation Poor Separation CheckPurity->PoorSeparation Impure FinalProduct Improved Yield/ Purity CheckPurity->FinalProduct Pure OptimizeColumn Optimize Chromatography PoorSeparation->OptimizeColumn OptimizeColumn->FinalProduct

Caption: A logical approach to troubleshooting low yield and purity issues.

Technical Support Center: Optimizing HPLC Separation of Methoxyadiantifoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Methoxyadiantifoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical and preparative work.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound isomers by HPLC?

A1: this compound is a complex chiral molecule, and its isomers often have very similar physicochemical properties. This leads to significant challenges in achieving baseline separation. The primary difficulties include:

  • Co-elution: Isomers have very similar retention times, leading to poor resolution.

  • Peak Tailing: Interactions between the analyte and the stationary phase can lead to asymmetrical peak shapes.

  • Low Sensitivity: For certain isomers or low-concentration samples, achieving a good signal-to-noise ratio can be difficult.

  • Method Robustness: Minor changes in mobile phase composition, temperature, or column condition can lead to significant variations in separation.

Q2: Which type of HPLC column is most suitable for separating this compound isomers?

A2: Due to the chiral nature of this compound, a chiral stationary phase (CSP) is typically required for effective separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point.[1] Columns like Chiralpak® or Chiralcel® have demonstrated broad applicability for a wide range of chiral compounds. For initial method development, a column with a versatile chiral selector is recommended.

Q3: What are the recommended starting conditions for mobile phase selection?

A3: A common starting point for reversed-phase HPLC separation of complex organic molecules like this compound isomers is a mixture of an organic modifier and water or a buffer. A typical mobile phase would be a gradient of acetonitrile or methanol with water. It is often beneficial to add a small amount of an additive, such as formic acid or trifluoroacetic acid (0.1%), to improve peak shape and ionization in the mass spectrometer if using LC-MS. For normal-phase chromatography, a mixture of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) is a standard choice.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are not baseline separated.

  • A single broad peak is observed where multiple isomers are expected.

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier percentage. For reversed-phase, a lower percentage of the organic solvent will generally increase retention and may improve separation. For normal-phase, adjust the ratio of the polar modifier (e.g., alcohol).
Incorrect Flow Rate A lower flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.
Suboptimal Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with a range of temperatures (e.g., 25°C to 40°C) to see the effect on resolution.
Inadequate Stationary Phase The chosen chiral stationary phase may not be suitable for these specific isomers. Screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives).
Gradient Slope is Too Steep If using a gradient, a shallower gradient provides more time for the isomers to separate.
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks with a "tail" or "front."

Possible Causes & Solutions:

CauseSuggested Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a mobile phase additive like a competing base (for basic compounds) or acid can help.
Column Degradation The column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or, if necessary, replace it.
Mismatch between Sample Solvent and Mobile Phase The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.
Issue 3: High Backpressure

Symptoms:

  • The HPLC system shows a pressure reading that is significantly higher than normal for the applied method.

Possible Causes & Solutions:

CauseSuggested Solution
Blockage in the System A blockage can occur at the guard column, column inlet frit, or in the tubing. Systematically disconnect components starting from the detector and working backward to identify the source of the blockage.
Particulate Matter from Sample Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection.
Precipitation in the Mobile Phase If using a buffered mobile phase, ensure the buffer is fully dissolved and is compatible with the organic modifier to prevent precipitation.

Experimental Protocols

Example Protocol 1: Reversed-Phase HPLC Method for this compound Isomers
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 50% B

    • 31-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Example Protocol 2: Normal-Phase HPLC Method for this compound Isomers
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) coated on silica gel, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Quantitative Data Summary

The following tables present hypothetical data from method development experiments to illustrate the effects of different parameters on the separation of two this compound isomers.

Table 1: Effect of Mobile Phase Composition on Resolution (Reversed-Phase)

Acetonitrile (%)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
4518.219.51.8
5015.116.01.5
5512.513.21.2

Table 2: Effect of Flow Rate on Resolution (Normal-Phase)

Flow Rate (mL/min)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
0.614.816.22.1
0.811.112.21.9
1.08.99.71.6

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Prepare this compound Isomer Standard/Sample Filter Filter Sample and Degas Mobile Phase Sample->Filter MobilePhase Prepare Mobile Phase (e.g., A: Water, B: ACN) MobilePhase->Filter HPLC HPLC System (Pump, Injector, Column Oven) Filter->HPLC Column Chiral Column HPLC->Column Injection Detector UV/MS Detector Column->Detector Elution Data Chromatogram Acquisition Detector->Data Analysis Peak Integration & Resolution Calculation Data->Analysis Report Final Report Analysis->Report Generate Report

Caption: Standard workflow for HPLC analysis of this compound isomers.

Troubleshooting_Logic cluster_resolution Resolution Optimization cluster_tailing Peak Shape Improvement Start Poor Separation Observed CheckResolution Resolution (Rs) < 1.5? Start->CheckResolution CheckTailing Peak Tailing Factor > 2? CheckResolution->CheckTailing No Opt_MobilePhase Optimize Mobile Phase (Gradient/Isocratic) CheckResolution->Opt_MobilePhase Yes GoodSep Separation Acceptable CheckTailing->GoodSep No Check_Overload Reduce Sample Concentration/Volume CheckTailing->Check_Overload Yes Opt_FlowRate Decrease Flow Rate Opt_MobilePhase->Opt_FlowRate Opt_Temp Adjust Temperature Opt_FlowRate->Opt_Temp Change_Column Screen Different Chiral Columns Opt_Temp->Change_Column Add_Modifier Add Mobile Phase Modifier (e.g., TFA) Check_Overload->Add_Modifier Flush_Column Flush or Replace Column Add_Modifier->Flush_Column

Caption: Troubleshooting decision tree for poor HPLC separation.

References

Technical Support Center: Troubleshooting Methoxyadiantifoline Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to Methoxyadiantifoline. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging for chromatography?

A1: this compound is a bisbenzylisoquinoline alkaloid.[1] As a basic compound, it is prone to interacting with residual silanol groups on the surface of silica-based stationary phases in reversed-phase chromatography. This secondary interaction is a primary cause of peak tailing, which can negatively impact peak integration, resolution, and overall analytical accuracy.[2]

Q2: What are the main causes of peak tailing for this compound?

A2: Peak tailing for this compound can stem from several factors:

  • Chemical Interactions: The basic nitrogen atoms in the this compound structure can interact with acidic silanol groups on the silica support of the column, leading to secondary retention mechanisms and peak tailing.[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of this compound and/or the deprotonation of silanol groups, exacerbating the unwanted interactions.[3]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broadened and tailing peaks.[2]

  • System Issues: Physical problems within the HPLC system, such as dead volumes in fittings, tubing, or a void at the column inlet, can cause peak distortion for all compounds, including this compound.

Q3: How can I quickly determine if my peak tailing issue is chemical or physical?

A3: A simple diagnostic test is to inject a neutral compound, such as toluene. If the neutral compound's peak is symmetrical while your this compound peak tails, the issue is likely chemical (related to secondary interactions). If both peaks tail, the problem is more likely physical, related to your HPLC system or column bed integrity.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

The pH of the mobile phase is a critical parameter for controlling the peak shape of basic compounds like this compound.

Symptoms:

  • The this compound peak exhibits significant tailing.

  • Retention time may be unstable.

Troubleshooting Steps:

  • Assess Current Mobile Phase pH: Determine the pH of your current mobile phase. For basic compounds, a mobile phase pH that is too close to the analyte's pKa can lead to poor peak shape.

  • Adjust Mobile Phase pH:

    • Low pH (pH 2.5-3.5): At a low pH, residual silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic analyte. This is a common strategy to improve the peak shape of basic compounds.[4]

    • High pH (pH 8-10): At a high pH, this compound will be in its neutral, unprotonated form, reducing interactions with any ionized silanols. Note that a high pH requires a pH-stable column.

  • Buffer the Mobile Phase: Use a buffer (e.g., phosphate, acetate, or formate) at a concentration of 10-25 mM to maintain a consistent pH throughout the analysis.

Quantitative Impact of pH on Peak Asymmetry:

The following table illustrates the expected effect of mobile phase pH on the peak asymmetry factor of a representative basic alkaloid. A value closer to 1 indicates a more symmetrical peak.

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.0 (Unbuffered)> 2.0Severe Tailing
5.0 (Buffered)1.5 - 2.0Moderate Tailing
3.0 (Buffered)1.0 - 1.2Symmetrical
9.0 (Buffered, with pH-stable column)1.0 - 1.3Symmetrical
Guide 2: Selecting the Appropriate Column and Organic Modifier

The choice of stationary phase and organic solvent can significantly impact peak shape.

Symptoms:

  • Persistent peak tailing even after pH optimization.

  • Poor resolution from nearby impurities.

Troubleshooting Steps:

  • Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which minimizes secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists on a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivity and reduced silanol interactions.

  • Optimize the Organic Modifier:

    • Acetonitrile vs. Methanol: The choice of organic solvent can influence peak shape. Acetonitrile and methanol have different selectivities and may provide better peak symmetry for your analyte.

    • Mobile Phase Composition: Vary the percentage of the organic modifier. A higher percentage of organic solvent will decrease the retention time, which can sometimes improve peak shape.

Effect of Organic Modifier on Peak Tailing:

Organic ModifierComposition (% v/v)Tailing Factor (Tf)
Acetonitrile401.8
Acetonitrile501.5
Acetonitrile601.3
Methanol501.7
Methanol601.4
Methanol701.2

Experimental Protocols

Protocol 1: General HPLC Method for Bisbenzylisoquinoline Alkaloids

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation from Plant Material
  • Extraction:

    • Weigh 1.0 g of powdered plant material.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Visualizations

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral neutral_tailing Neutral Compound Tails? check_neutral->neutral_tailing chemical_issue Chemical Issue neutral_tailing->chemical_issue No physical_issue Physical Issue neutral_tailing->physical_issue Yes optimize_ph Optimize Mobile Phase pH chemical_issue->optimize_ph check_system Check Fittings, Tubing, and Column physical_issue->check_system change_column Change Column/Organic Modifier optimize_ph->change_column end_good Symmetrical Peak Achieved change_column->end_good check_system->end_good

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Signaling Pathway of Secondary Interactions

SecondaryInteractions cluster_column Silica Stationary Phase cluster_analyte This compound (Basic Analyte) silanol Si-OH (Acidic Silanol Group) surface Silica Surface amine R-N (Basic Nitrogen) amine->silanol Secondary Interaction (Causes Tailing)

Caption: Interaction between basic analyte and acidic silanol groups.

References

Technical Support Center: Methoxyadiantifoline Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Methoxyadiantifoline to minimize its degradation. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results. This guide offers frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Controlled room temperature between 15°C and 25°C (59°F and 77°F) is generally recommended for solid forms of many pharmaceutical compounds.[1][2] For solutions, refrigeration at 2°C to 8°C may be necessary to slow down potential degradation reactions. However, without specific data for this compound, it is crucial to consult the supplier's certificate of analysis or safety data sheet (SDS) for any specific temperature requirements.

  • Humidity: Relative humidity should be maintained at or below 60% to prevent hydrolysis, a common degradation pathway for many pharmaceuticals.[2]

  • Light: Protect the compound from exposure to light, especially UV light, by storing it in an opaque or amber-colored container.[1][2][3]

  • Atmosphere: Store in a tightly sealed container to minimize exposure to air and atmospheric moisture.[2] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be considered.

Q2: I've observed a change in the color/physical appearance of my this compound sample. What should I do?

A2: A change in physical appearance, such as color or texture, can be an indicator of degradation. If you observe any changes, it is recommended to:

  • Quarantine the sample to prevent its use in further experiments.

  • Attempt to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), if available.

  • Compare the analytical results with the initial certificate of analysis.

  • If degradation is confirmed, the sample should be discarded according to your institution's chemical waste disposal procedures.

Q3: Can I store this compound in a solution? If so, what solvent should I use?

A3: Storing compounds in solution can sometimes accelerate degradation. If it is necessary to prepare a stock solution, consider the following:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble and stable. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), ethanol, or methanol. However, the compatibility of this compound with these solvents needs to be experimentally determined. It is advisable to prepare a small test solution and monitor its stability over a short period.

  • Storage of Solutions: Store stock solutions at a low temperature (e.g., -20°C or -80°C) to minimize degradation. Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Re-evaluate the stability of the compound in the chosen solvent and storage conditions.
Loss of biological activity Degradation of the active compound.Verify the purity of the this compound sample. Ensure proper storage conditions have been maintained. Consider performing a forced degradation study to understand the compound's stability under various stress conditions.
Appearance of unknown peaks in chromatogram Formation of degradation products.If using chromatography, attempt to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This information can provide insights into the degradation pathway.[4]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol provides a framework for assessing the short-term stability of a this compound solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to a specific concentration.

  • Initial Analysis (Time 0):

    • Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial purity and concentration. This will serve as the baseline.

  • Storage:

    • Divide the remaining solution into aliquots in appropriate vials.

    • Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from storage.

    • Allow the aliquot to equilibrate to room temperature.

    • Analyze the sample using the same HPLC method as in step 2.

  • Data Analysis:

    • Compare the purity and concentration of this compound at each time point to the initial (Time 0) values.

    • A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in DMSO at Various Temperatures

Storage TemperatureTime PointPurity (%)Degradation Products (%)
-20°C 0 h99.50.5
24 h99.40.6
72 h99.30.7
1 week99.10.9
4°C 0 h99.50.5
24 h98.81.2
72 h97.52.5
1 week95.24.8
Room Temperature 0 h99.50.5
24 h96.13.9
72 h92.37.7
1 week85.015.0

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on experimental conditions.

Visualizations

Diagram 1: General Troubleshooting Workflow for this compound Degradation

degradation_troubleshooting start Suspected Degradation (e.g., inconsistent results, visual change) check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage reanalyze Re-analyze Sample Purity (e.g., HPLC, LC-MS) check_storage->reanalyze compare Compare with Initial Specs (Certificate of Analysis) reanalyze->compare degraded Degradation Confirmed compare->degraded stable No Significant Degradation compare->stable discard Discard and Procure New Sample degraded->discard investigate_handling Investigate Experimental Handling (e.g., solvent stability, freeze-thaw) stable->investigate_handling end_bad End of Workflow discard->end_bad end_good Continue Experiments investigate_handling->end_good

Caption: Troubleshooting workflow for suspected degradation.

Diagram 2: Potential Degradation Pathways

degradation_pathways This compound This compound (Parent Compound) Hydrolysis Hydrolysis (Reaction with Water) This compound->Hydrolysis H₂O Oxidation Oxidation (Reaction with Oxygen) This compound->Oxidation O₂ Photodegradation Photodegradation (Exposure to Light) This compound->Photodegradation UV/Light Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B Degradant_C Degradation Product C Photodegradation->Degradant_C

Caption: Potential chemical degradation pathways.

References

Technical Support Center: Methoxyadiantifoline NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR signal assignment of methoxyadiantifoline. This resource is designed for researchers, scientists, and drug development professionals who are working with this complex bisbenzylisoquinoline alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the NMR signal assignment of this compound.

Problem 1: Severe signal overlap in the aromatic region of the ¹H NMR spectrum.

  • Question: My ¹H NMR spectrum of this compound shows a cluster of overlapping signals between 6.0 and 8.0 ppm, making it impossible to assign the aromatic protons. How can I resolve these signals?

  • Answer: This is a common challenge with complex alkaloids like this compound due to the presence of multiple aromatic rings. To resolve these signals, a combination of 2D NMR experiments is recommended.

    • Recommended Experimental Protocol:

      • COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks within each aromatic ring.

      • TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can reveal the entire spin system of each aromatic ring, even if some protons are not directly coupled.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments will show through-space correlations between protons, which can help to differentiate between the different aromatic rings and to establish the relative stereochemistry of the molecule.

      • Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase signal dispersion and reduce overlap.

Problem 2: Difficulty in assigning quaternary carbon signals in the ¹³C NMR spectrum.

  • Question: I am unable to definitively assign the quaternary carbon signals in my ¹³C NMR spectrum of this compound. Which experiments can help?

  • Answer: Quaternary carbons do not have attached protons, so they do not show correlations in standard HSQC spectra. The following experiments are crucial for their assignment.

    • Recommended Experimental Protocol:

      • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. It reveals long-range correlations (typically 2-3 bonds) between carbons and protons. By observing correlations from known protons to a quaternary carbon, its assignment can be deduced.

      • HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This experiment can sometimes help to infer the position of quaternary carbons by identifying all protons within a spin system that are coupled to a carbon.

Frequently Asked Questions (FAQs)

Q1: Why are the methoxy signals in the ¹H NMR spectrum of this compound so difficult to assign?

A1: this compound contains numerous methoxy groups, and their proton signals often resonate in a narrow chemical shift range (typically 3.0-4.0 ppm), leading to significant overlap. Differentiating these singlets requires high-resolution spectra and advanced 2D NMR techniques. A NOESY or ROESY experiment can be particularly helpful by showing spatial correlations between the methoxy protons and nearby aromatic or aliphatic protons, allowing for unambiguous assignment.

Q2: I am observing broader than expected signals for some protons. What could be the cause?

A2: Broad signals in the NMR spectrum of a natural product like this compound can be due to several factors:

  • Conformational Exchange: The molecule may be undergoing slow conformational changes on the NMR timescale, leading to signal broadening. Temperature-dependent NMR studies can help to investigate this.

  • Presence of Rotational Isomers (Atropisomers): The steric hindrance around the biaryl bond in bisbenzylisoquinoline alkaloids can lead to the presence of slowly interconverting rotational isomers, which can result in doubled or broadened signals.

  • Sample Purity: The presence of minor impurities can contribute to broader signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals in the sample can cause significant line broadening.

Q3: How can I confirm the stereochemical assignment of the chiral centers?

A3: The stereochemistry of this compound is crucial for its biological activity. NMR techniques can provide valuable information:

  • NOESY/ROESY: These experiments are essential for determining the relative stereochemistry by observing through-space interactions between protons. Strong NOE correlations between specific protons can confirm their spatial proximity.

  • J-Coupling Constants: The magnitude of proton-proton coupling constants (³JHH) can provide information about the dihedral angles between coupled protons, which can help to define the conformation of the stereocenters.

Data Presentation

Due to the limited availability of fully assigned public NMR data for this compound, the following tables present illustrative ¹H and ¹³C NMR data based on typical chemical shifts for bisbenzylisoquinoline alkaloids. This data is intended to serve as a guide for researchers.

Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
7.50 - 6.20m8HAromatic-H
4.50 - 2.50m14HAliphatic-H
3.90 - 3.50m30HMethoxy-H (10 x OCH₃)

Table 2: Illustrative ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppmCarbon TypeProposed Assignment
160 - 140CAromatic C-O
135 - 120CAromatic C (quaternary)
120 - 100CHAromatic CH
65 - 55CH₃Methoxy C
60 - 20CH₂, CHAliphatic C

Visualizations

The following diagrams illustrate key workflows and relationships in the NMR signal assignment process for complex molecules like this compound.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assignment Signal Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify ¹H-¹H Coupling HSQC HSQC H1_NMR->HSQC Correlate ¹H to attached ¹³C HMBC HMBC H1_NMR->HMBC Correlate ¹H to 2-3 bond distant ¹³C NOESY NOESY/ROESY H1_NMR->NOESY Identify Through- Space Correlations C13_NMR ¹³C NMR DEPT DEPT C13_NMR->DEPT Determine CH, CH₂, CH₃ Proton_Assignment Proton Assignment COSY->Proton_Assignment Carbon_Assignment Carbon Assignment HSQC->Carbon_Assignment HMBC->Carbon_Assignment Assign Quaternary Carbons Stereochem_Assignment Stereochemical Assignment NOESY->Stereochem_Assignment Proton_Assignment->HSQC troubleshooting_logic Start Encounter NMR Assignment Challenge Signal_Overlap Signal Overlap? Start->Signal_Overlap Quaternary_C Quaternary Carbon Assignment Issue? Signal_Overlap->Quaternary_C No Use_2D_NMR Employ 2D NMR (COSY, TOCSY) Signal_Overlap->Use_2D_NMR Yes Broad_Signals Broad Signals? Quaternary_C->Broad_Signals No Use_HMBC Run HMBC Experiment Quaternary_C->Use_HMBC Yes Temp_Study Perform Temperature Dependent NMR Broad_Signals->Temp_Study Yes End Successful Assignment Broad_Signals->End No Higher_Field Use Higher Field Spectrometer Use_2D_NMR->Higher_Field Higher_Field->Quaternary_C Use_HMBC->Broad_Signals Check_Purity Check Sample Purity Temp_Study->Check_Purity Check_Purity->End

minimizing matrix effects in Methoxyadiantifoline LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxyadiantifoline LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these components interfere with the ionization of this compound in the MS source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3]

Q2: I am observing low signal intensity for this compound. Could this be due to matrix effects?

A: Yes, low signal intensity, specifically ion suppression, is a common manifestation of matrix effects.[1][2] Co-eluting matrix components can compete with this compound for ionization, reducing its signal. To confirm this, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[3]

Q3: How can I assess the presence and extent of matrix effects in my this compound assay?

A: A common method to quantify matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a spiked blank matrix extract to the peak area of a pure standard solution at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Issue: Inconsistent and irreproducible this compound quantification.

This is a frequent problem arising from variable matrix effects between samples. Below is a troubleshooting workflow to identify and mitigate the source of irreproducibility.

A Inconsistent Quantification B Evaluate Sample Preparation A->B C Optimize Chromatography A->C D Implement Internal Standard A->D E Protein Precipitation (PPT) B->E F Liquid-Liquid Extraction (LLE) B->F G Solid-Phase Extraction (SPE) B->G H Gradient Optimization C->H I Column Chemistry C->I J Stable Isotope Labeled (SIL) IS D->J K Structural Analog IS D->K L Consistent Results E->L F->L G->L H->L I->L J->L K->L cluster_0 SPE Workflow A Condition B Equilibrate A->B C Load Sample B->C D Wash C->D E Elute D->E

References

dealing with Methoxyadiantifoline instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxyadiantifoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential instability issues when using this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic compound under investigation for its therapeutic potential. Its precise mechanism of action is still being elucidated, but preliminary studies suggest it may act as an antagonist of a key signaling pathway involved in cell proliferation. Due to its novelty, comprehensive data on its properties are continually being updated.

Q2: I'm observing a rapid decrease in the effective concentration of this compound in my experiments. What could be the cause?

A2: A decrease in effective concentration can be due to several factors, including chemical instability in the aqueous environment of the cell culture medium, binding to plasticware, or cellular metabolism. This compound may be susceptible to hydrolysis or oxidation under standard culture conditions (37°C, pH 7.2-7.4).

Q3: My cell culture medium containing this compound is changing color and/or a precipitate is forming. What should I do?

A3: A color change or precipitation can indicate compound degradation, poor solubility, or a reaction with media components.[1][2] It is crucial to discard the prepared medium and investigate the cause. Potential causes include the formation of less soluble degradation products or exceeding the solubility limit of this compound at the working concentration and temperature.[1]

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A4: The stability of this compound should be empirically determined in your specific cell culture medium, including any supplements like fetal bovine serum (FBS).[3] A common method is to incubate the compound in the medium under your experimental conditions for various time points and then analyze the remaining concentration of the parent compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

Troubleshooting Guide

This guide provides structured approaches to common problems encountered with this compound in cell culture.

Issue 1: Inconsistent Experimental Results

Inconsistent results are often the first sign of compound instability.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute them into the cell culture medium immediately before use. Avoid storing the compound in its diluted, aqueous form for extended periods.

  • Control for Time: If your experiments run for an extended period (e.g., >24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a more consistent concentration.[3]

  • Assess Stability: Perform a stability study to understand the degradation kinetics of this compound in your specific experimental setup.

Issue 2: Poor Solubility and Precipitation

Precipitation can lead to inaccurate dosing and potential cytotoxicity from aggregates.

Troubleshooting Steps:

  • Check Solubility Limits: Determine the maximum solubility of this compound in your cell culture medium at 37°C.

  • Adjust pH of Stock Solution: If the compound's solubility is pH-dependent, slight adjustments to the pH of the stock solution before dilution may improve solubility in the final medium. However, be mindful of the buffering capacity of your medium and the pH sensitivity of your cells.

  • Use a Different Solvent: While DMSO is a common solvent for stock solutions, exploring other biocompatible solvents might be necessary if solubility is a persistent issue. Always include a vehicle control in your experiments.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the pre-warmed cell culture medium with this compound to the final working concentration.

  • Aliquot the medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).[3]

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and process them for analysis by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.

Data Presentation

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (Hours)Remaining this compound (%)Standard Deviation
01000
295.22.1
488.53.5
875.14.2
1262.83.9
2440.35.1
4815.72.8
72< 51.5

Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4) over 24 hours

TemperatureRemaining this compound (%)Standard Deviation
4°C98.51.2
25°C (Room Temp)85.13.3
37°C40.35.1

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to a downstream effect on cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates This compound This compound This compound->Kinase2 Inhibits Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

This diagram outlines the workflow for assessing the impact of this compound instability on experimental outcomes.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution Add_Drug Add this compound to Medium Prep_Stock->Add_Drug Prep_Media Prepare Cell Culture Medium Prep_Media->Add_Drug Incubate Incubate Cells with Drug-Containing Medium Add_Drug->Incubate Collect_Samples Collect Samples at Different Time Points Incubate->Collect_Samples Analyze_Stability Analyze Compound Stability (e.g., HPLC) Collect_Samples->Analyze_Stability Assess_Activity Assess Biological Activity (e.g., Viability Assay) Collect_Samples->Assess_Activity Correlate Correlate Stability with Biological Activity Analyze_Stability->Correlate Assess_Activity->Correlate

Caption: Workflow for stability and activity assessment.

References

Troubleshooting Low Signal-to-Noise for Methoxyadiantifoline in NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for researchers encountering low signal-to-noise (S/N) ratios during Nuclear Magnetic Resonance (NMR) spectroscopy of Methoxyadiantifoline. The following question-and-answer format directly addresses common issues to help you optimize your experimental setup and obtain high-quality spectra.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very weak signal for my this compound sample. What are the most common reasons for a low signal-to-noise ratio?

A1: A low S/N ratio in the NMR spectrum of this compound, a complex bisbenzylisoquinoline alkaloid, can stem from several factors. The most common culprits are insufficient sample concentration, suboptimal NMR tube positioning, poor shimming, and incorrect acquisition parameters.

Q2: How much this compound should I use for my NMR sample?

A2: For a standard 5 mm NMR tube, a concentration of 10-50 mM is generally recommended for ¹H NMR. For the less sensitive ¹³C NMR, a higher concentration is preferable. Due to this compound's large molecular weight (757.9 g/mol ), this translates to approximately 7.6-37.9 mg dissolved in 0.5-0.6 mL of a suitable deuterated solvent. Insufficient sample concentration is a primary cause of low signal.

Q3: Which deuterated solvent is best for this compound?

A3: Chloroform-d (CDCl₃) is a commonly used solvent for bisbenzylisoquinoline alkaloids and is a good starting point for this compound. Other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be considered depending on the specific experimental requirements and the solubility of your purified compound. Ensure the solvent is of high purity and free from particulate matter.

Q4: My baseline is very noisy. How can I improve it?

A4: A noisy baseline is a classic indicator of a low S/N ratio. To address this, you can:

  • Increase the number of scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Check your sample concentration: As mentioned in A2, ensure you have an adequate amount of this compound in your sample.

  • Optimize shimming: Poor magnetic field homogeneity is a major contributor to noise and poor line shape. Carefully shim the spectrometer before each experiment.

  • Use a cryoprobe: If available, a cryogenically cooled probe can significantly enhance signal intensity, often by a factor of 3-4 or more.

Troubleshooting Guides

Issue 1: Weak or Absent Methoxy Proton Signals

The methoxy groups in this compound are key structural features. If their signals are weak or not visible, consider the following:

  • Check for saturation: If the relaxation delay (d1) is too short, the methoxy protons may not have fully relaxed before the next pulse, leading to signal attenuation. For large molecules like this compound, a longer relaxation delay (e.g., 2-5 seconds) is often necessary.

  • Confirm chemical shifts: The expected chemical shifts for the numerous methoxy groups in this compound and related bisbenzylisoquinoline alkaloids typically fall between δ 3.0 and 4.0 ppm. If you are not observing signals in this region, it could indicate a problem with your sample or the instrument.

Issue 2: Broad Aromatic Proton Signals

The aromatic protons of the benzyl and isoquinoline rings are crucial for structural confirmation. Broadening of these signals can obscure important coupling information.

  • Sample Aggregation: At higher concentrations, large, planar molecules like this compound can aggregate, leading to line broadening. If you observe broad signals, try diluting your sample.

  • Solvent Viscosity: A highly viscous solvent can restrict molecular tumbling, resulting in broader lines. Ensure your chosen solvent has low viscosity at the experimental temperature.

  • Temperature Effects: Temperature can influence molecular motion and chemical exchange. Acquiring spectra at a slightly elevated temperature (e.g., 30-40 °C) might improve resolution for some signals.

Experimental Protocols

Standard ¹H NMR Acquisition for this compound
  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified this compound.

    • Dissolve in 0.6 mL of CDCl₃.

    • Filter the solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (sw): 12-16 ppm.

    • Number of Scans (ns): Start with 16 or 32 scans. Increase as needed to improve S/N.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 2-3 seconds.

    • Receiver Gain (rg): Adjust to avoid signal clipping.

Quantitative Data Summary
ParameterRecommended ValueRationale
Sample Concentration 10-50 mMEnsures sufficient signal for detection.
Number of Scans (¹H) 16 - 256Increases S/N by the square root of the number of scans.
Relaxation Delay (d1) 2-5 sAllows for full relaxation of protons in a large molecule.
Acquisition Time (aq) 2-4 sProvides adequate resolution of signals.

Visualizations

Troubleshooting_Workflow start Low S/N for this compound check_concentration Is Sample Concentration Sufficient? (10-50 mM) start->check_concentration increase_concentration Increase Sample Concentration check_concentration->increase_concentration No check_scans Are the Number of Scans Adequate? check_concentration->check_scans Yes increase_concentration->check_scans end_bad Consult Instrument Specialist increase_concentration->end_bad increase_scans Increase Number of Scans check_scans->increase_scans No check_shimming Is the Shimming Optimized? check_scans->check_shimming Yes increase_scans->check_shimming increase_scans->end_bad perform_shimming Perform Careful Shimming check_shimming->perform_shimming No check_parameters Are Acquisition Parameters Optimal? check_shimming->check_parameters Yes perform_shimming->check_parameters perform_shimming->end_bad optimize_parameters Optimize d1, aq, etc. check_parameters->optimize_parameters No end_good High Quality Spectrum check_parameters->end_good Yes optimize_parameters->end_good optimize_parameters->end_bad

Caption: A logical workflow for troubleshooting low signal-to-noise in NMR experiments.

Logical_Relationships cluster_causes Primary Causes of Low S/N cluster_solutions Potential Solutions cause1 Insufficient Sample Concentration solution1 Increase Analyte Concentration cause1->solution1 cause2 Poor Magnetic Field Homogeneity (Shimming) solution2 Careful Manual or Automated Shimming cause2->solution2 cause3 Suboptimal Acquisition Parameters solution3 Increase Number of Scans, Optimize Relaxation Delay cause3->solution3 cause4 Instrument/Probe Issues solution4 Use Cryoprobe, Consult Facility Manager cause4->solution4

Caption: Logical relationships between causes and solutions for low S/N.

Validation & Comparative

A Comparative Guide to the Confirmation of Absolute Configuration of Methoxyadiantifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous assignment of the absolute configuration of a novel natural product, such as Methoxyadiantifoline, is a cornerstone of its chemical characterization and a prerequisite for its development as a potential therapeutic agent. The spatial arrangement of atoms defines a molecule's interaction with chiral biological targets, directly influencing its pharmacological and toxicological profile. This guide provides a comparative overview of the primary analytical techniques employed to determine absolute stereochemistry, presenting hypothetical data for this compound to illustrate the principles and data interpretation for each method.

Mosher's Method: NMR-Based Configurational Analysis

The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] It involves the derivatization of the chiral substrate with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by the analysis of the ¹H NMR spectra of the resulting diastereomeric esters.[1][2][3]

Experimental Protocol: Mosher Esterification of this compound
  • Sample Preparation: this compound (1 mg, 1 eq) is dissolved in dry pyridine (0.5 mL) in two separate dry NMR tubes.

  • Derivatization: To one tube, (R)-(-)-MTPA-Cl (1.2 eq) is added, and to the other, (S)-(+)-MTPA-Cl (1.2 eq) is added.

  • Reaction: The reactions are allowed to proceed at room temperature for 4-6 hours until completion, monitored by TLC.[1][3]

  • NMR Analysis: High-resolution ¹H NMR spectra are acquired for both the (S)-MTPA and (R)-MTPA ester products.

  • Data Analysis: The chemical shifts (δ) of protons adjacent to the newly formed ester are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.[4]

Hypothetical Data Presentation: ¹H NMR Chemical Shift Differences (Δδ) for this compound-MTPA Esters
Proton Assignmentδ (S-MTPA Ester) [ppm]δ (R-MTPA Ester) [ppm]Δδ (δS - δR) [ppm]
H-1'4.854.95-0.10
H-2'a2.302.25+0.05
H-2'b2.452.40+0.05
H-3'1.901.98-0.08
OCH₃3.403.41-0.01

Interpretation: According to the advanced Mosher's method, a positive Δδ value for protons on one side of the MTPA plane and a negative value for those on the other side allows for the assignment of the absolute configuration at the carbinol center. In this hypothetical case, the sign distribution of Δδ would be used to deduce the stereochemistry.

Workflow for Mosher's Method

Mosher_Method_Workflow cluster_synthesis Derivatization cluster_analysis NMR Analysis & Interpretation Methoxy This compound (Chiral Alcohol) R_MTPA (R)-MTPA-Cl Methoxy->R_MTPA Pyridine S_MTPA (S)-MTPA-Cl Methoxy->S_MTPA Pyridine Ester_R (S)-MTPA Ester R_MTPA->Ester_R Ester_S (R)-MTPA Ester S_MTPA->Ester_S NMR_R ¹H NMR of (S)-MTPA Ester Ester_R->NMR_R NMR_S ¹H NMR of (R)-MTPA Ester Ester_S->NMR_S Compare Calculate Δδ = δS - δR NMR_R->Compare NMR_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for determining absolute configuration using Mosher's method.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the gold standard for the unambiguous determination of absolute configuration.[5][6] This non-empirical method relies on the anomalous dispersion of X-rays by heavy atoms in a non-centrosymmetric crystal lattice, which allows for the direct determination of the three-dimensional arrangement of atoms.[5]

Experimental Protocol: X-ray Diffraction
  • Crystallization: High-quality single crystals of this compound are grown, typically through slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data, leading to the calculation of the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration has been determined.

Logical Workflow for X-ray Crystallography

XRay_Workflow Start This compound Sample Crystallization Attempt Crystallization (various solvents/methods) Start->Crystallization Crystal_Check Obtain Single High-Quality Crystal? Crystallization->Crystal_Check XRD X-ray Diffraction Data Collection Crystal_Check->XRD Yes Fail Method Fails Crystal_Check->Fail No Solve Solve Crystal Structure & Refine XRD->Solve Flack Analyze Flack Parameter (Anomalous Dispersion) Solve->Flack Assign Unambiguous Absolute Configuration Flack->Assign Value ≈ 0 Flack->Fail Indeterminate

Caption: Logical workflow for absolute configuration determination by X-ray crystallography.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6][7][8] The resulting spectrum is highly sensitive to the stereochemistry of the molecule.[9] The absolute configuration is typically determined by comparing the experimental ECD spectrum with the predicted spectrum from quantum-chemical calculations.[9][10]

Experimental Protocol: ECD Analysis
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • ECD Spectrum Acquisition: The ECD spectrum is recorded on a CD spectrometer, typically over a range of 190-400 nm.

  • Computational Modeling:

    • A conformational search of this compound is performed using molecular mechanics.

    • The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT).

    • The ECD spectra for each conformer are calculated using Time-Dependent DFT (TD-DFT).

  • Comparison and Assignment: The calculated spectra of the low-energy conformers are Boltzmann-averaged and compared to the experimental spectrum. A match between the experimental and the calculated spectrum for a specific enantiomer confirms the absolute configuration.[7]

Workflow for ECD-Based Configurational Assignment

ECD_Workflow cluster_exp Experimental cluster_comp Computational Sample This compound in Solution Spectrometer ECD Spectrometer Sample->Spectrometer Exp_Spectrum Experimental ECD Spectrum Spectrometer->Exp_Spectrum Compare Compare Experimental vs. Calculated Spectra Exp_Spectrum->Compare Model_R Build 3D Model of (R)-Enantiomer TDDFT_R TD-DFT Calculation of (R)-Spectrum Model_R->TDDFT_R Model_S Build 3D Model of (S)-Enantiomer TDDFT_S TD-DFT Calculation of (S)-Spectrum Model_S->TDDFT_S Calc_Spectrum_R Calculated (R) ECD Spectrum TDDFT_R->Calc_Spectrum_R Calc_Spectrum_S Calculated (S) ECD Spectrum TDDFT_S->Calc_Spectrum_S Calc_Spectrum_R->Compare Calc_Spectrum_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow comparing experimental and computational data for ECD analysis.

Comparison of Methods

Each technique offers distinct advantages and is subject to specific limitations. The choice of method often depends on the nature of the compound, sample availability, and the required level of certainty.

FeatureMosher's Method (NMR)X-ray CrystallographyElectronic Circular Dichroism (ECD)
Principle Diastereomeric derivatization and ¹H NMR analysis.Anomalous X-ray dispersion by a single crystal.Differential absorption of circularly polarized light.
Sample Req. ~1 mg, soluble.High-quality single crystal required.~0.1-1 mg, soluble, must have a chromophore.[7]
Destructive? Yes (chemical derivatization).No (crystal is recovered).No.
Conclusiveness High, but model-dependent and requires careful analysis.Unambiguous and definitive ("gold standard").[5]High, but relies on the accuracy of computational models.
Key Challenge Complex spectra, potential for misinterpretation.Growing a suitable crystal.Requires significant computational resources and expertise.
Time Scale 1-2 days.[1][3]Variable (days to months, depending on crystallization).1-2 weeks (including calculations).

References

A Researcher's Guide to the Biological Target Validation of Methoxyadiantifoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the biological target validation of the novel natural product, Methoxyadiantifoline. Given the emergent status of this compound, direct experimental data is not yet available. Therefore, this guide outlines a best-practice workflow for target identification and validation, drawing comparisons with established natural products and their validated targets. The methodologies and data presentation formats detailed herein provide a robust template for the systematic investigation of this compound's mechanism of action.

Comparative Analysis of Biological Target Affinity

A crucial step in target validation is quantifying the interaction between a compound and its putative protein target. This is typically achieved through various binding and functional assays. While data for this compound is forthcoming, the following table provides a template for presenting such quantitative data, using well-characterized natural products as illustrative examples. This format allows for a clear comparison of binding affinity (Kd), inhibitory concentration (IC50), and cellular target engagement.

CompoundPutative Target(s)Binding Affinity (Kd)IC50 / EC50Cellular Target Engagement (CETSA EC50)
This compound To Be DeterminedTBDTBDTBD
Paclitaxelβ-tubulin~0.1 µM~10 nM (cell viability)~5 µM
RapamycinFKBP12~0.2 nM~0.1 nM (mTORC1 inhibition)~10 nM
ArtemisininSERCA (tentative)~1 µM~10 nM (anti-malarial)Data not available

This table is illustrative. TBD indicates that data for this compound is yet to be determined.

Experimental Protocols for Target Validation

The identification and validation of a novel compound's biological target require a multi-pronged approach, starting with broad, unbiased screening methods and progressing to specific, high-resolution techniques.

Target Identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method, often referred to as a "pull-down" assay, is a cornerstone for identifying the binding partners of a small molecule from a complex biological sample.

Protocol:

  • Immobilization of this compound: this compound is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as sepharose beads. It is crucial that the linker is attached at a position that does not interfere with the compound's biological activity.

  • Preparation of Cell Lysate: A relevant cell line or tissue sample is lysed to release its protein content. The lysate is then clarified by centrifugation to remove insoluble material.

  • Incubation: The clarified lysate is incubated with the this compound-conjugated beads. Proteins that bind to this compound will be captured on the beads.

  • Washing: The beads are washed extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads, typically by changing the pH or ionic strength of the buffer, or by competing with a soluble form of this compound.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thereby identify the proteins.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a living cell.[1] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Protocol:

  • Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.

  • Heating: The treated cells are heated to a specific temperature for a defined period. This temperature is chosen to be in the range where the target protein begins to denature.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the putative target protein remaining in the soluble fraction is quantified by a protein detection method, such as Western blotting or ELISA.

  • Data Analysis: A dose-response curve is generated by plotting the amount of soluble target protein against the concentration of this compound. The EC50 value, representing the concentration at which 50% of the target protein is stabilized, is then calculated.

Visualizing the Path to Target Validation

To conceptualize the workflow and the potential mechanism of action of this compound, the following diagrams have been generated.

G cluster_discovery Target Discovery cluster_validation Target Validation Natural Product Isolation Natural Product Isolation High-Throughput Screening High-Throughput Screening Natural Product Isolation->High-Throughput Screening Bioactivity Affinity Chromatography-MS Affinity Chromatography-MS High-Throughput Screening->Affinity Chromatography-MS Hit Compound Putative Target(s) Putative Target(s) Affinity Chromatography-MS->Putative Target(s) CETSA CETSA Putative Target(s)->CETSA Target Engagement Biochemical Assays Biochemical Assays CETSA->Biochemical Assays Confirmation Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Functional Effect Validated Target Validated Target Cellular Assays->Validated Target In Vivo Studies In Vivo Studies Validated Target->In Vivo Studies

Caption: A generalized workflow for the identification and validation of a natural product's biological target.

G This compound This compound Putative Kinase Target Putative Kinase Target This compound->Putative Kinase Target Inhibition Substrate Protein Substrate Protein Putative Kinase Target->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: A hypothetical signaling pathway illustrating this compound's potential mechanism of action as a kinase inhibitor.

References

Methoxyadiantifoline vs. Known P-glycoprotein Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methoxyadiantifoline against a selection of well-characterized inhibitors of P-glycoprotein (P-gp), a critical ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer and affecting drug disposition. While this compound, a natural product isolated from Adiantum flabellulatum, has been identified as a potential P-gp inhibitor, publicly available quantitative data on its inhibitory potency (e.g., IC50, Ki) and specific mechanism of action are currently limited.

This document, therefore, focuses on a detailed comparison of established P-gp inhibitors—Verapamil, Cyclosporin A, Elacridar, and Tariquidar—to provide a valuable reference for researchers in the field. A placeholder for this compound is included to highlight the existing knowledge gap and underscore the need for further investigation into its potential as a novel P-gp modulator.

Quantitative Comparison of P-glycoprotein Inhibitors

The inhibitory potency of a compound against P-gp is typically expressed as the half-maximal inhibitory concentration (IC50). It is crucial to note that reported IC50 values can vary significantly based on the experimental system employed, including the cell line, the P-gp substrate used, and the specific assay protocol. The following table summarizes representative IC50 values for known P-gp inhibitors from various in vitro systems.

InhibitorIC50 Value (µM)Experimental SystemP-gp Substrate
This compound Data not available--
Verapamil 3.9[1]P-gp membrane vesiclesN-methylquinidine (NMQ)
0.9 - 159[2]Caco-2, MDCKII-MDR1, LLC-PK1-MDR1 cells, membrane vesiclesDigoxin
Cyclosporin A 5.67 ± 1.07[3]In vivo (nonhuman primate)[11C]-Verapamil
Elacridar 0.01 - 0.03--
Tariquidar 0.043[4]--

Note: The wide range of IC50 values for Verapamil highlights the inter-laboratory variability and the influence of the chosen experimental setup[2].

Experimental Protocols

Standardized in vitro assays are essential for the evaluation and comparison of P-gp inhibitors. Below are detailed methodologies for two commonly employed assays.

Caco-2 Bidirectional Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, expressing P-gp on the apical membrane. It is considered a "gold-standard" method for assessing a compound's potential to be a P-gp substrate or inhibitor.

Objective: To determine the inhibitory effect of a test compound on the P-gp-mediated efflux of a known P-gp substrate (e.g., Digoxin) across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and polarization. The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • The transport of a radiolabeled P-gp substrate (e.g., [³H]-Digoxin) is measured in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

    • The experiment is conducted in the absence (control) and presence of the test inhibitor at various concentrations.

    • The inhibitor and the substrate are added to the donor compartment, and samples are taken from the receiver compartment at specified time points.

  • Quantification: The concentration of the radiolabeled substrate in the samples is determined by liquid scintillation counting.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport.

    • The efflux ratio (ER) is determined as the ratio of Papp (B-to-A) / Papp (A-to-B). A significant decrease in the ER in the presence of the inhibitor indicates P-gp inhibition.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Rhodamine 123 Accumulation Assay

This assay utilizes a fluorescent P-gp substrate, rhodamine 123, to measure the inhibitory activity of a compound in P-gp-overexpressing cells.

Objective: To quantify the ability of a test compound to increase the intracellular accumulation of rhodamine 123 by inhibiting its P-gp-mediated efflux.

Methodology:

  • Cell Lines: P-gp-overexpressing cells (e.g., MCF7/ADR, K562/Adr) and their parental, non-resistant counterparts are used.

  • Incubation: Cells are pre-incubated with the test inhibitor at various concentrations.

  • Substrate Addition: Rhodamine 123 is added to the cell suspension and incubated for a specific period.

  • Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. The IC50 value is determined by plotting the increase in fluorescence against the inhibitor concentration.

Visualizing P-glycoprotein Function and Inhibition

The following diagrams illustrate the mechanism of P-gp-mediated drug efflux and the general workflow for an inhibition assay.

P_gp_Mechanism Pgp P-glycoprotein (P-gp) ATP-binding site Drug-binding site Drug_out Drug Pgp:f0->Drug_out Efflux ADP ADP + Pi Extracellular Extracellular Space Drug_in Drug Extracellular->Drug_in Passive Diffusion Intracellular Intracellular Space Drug_in->Pgp:f2 Binding Inhibitor Inhibitor Inhibitor->Pgp:f2 Inhibition ATP ATP ATP->Pgp:f1 Hydrolysis

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition.

P_gp_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture P-gp-expressing cells Incubate Incubate cells with inhibitor Culture->Incubate Prepare_Inhibitor Prepare inhibitor solutions Prepare_Inhibitor->Incubate Prepare_Substrate Prepare P-gp substrate Add_Substrate Add P-gp substrate Prepare_Substrate->Add_Substrate Incubate->Add_Substrate Measure Measure substrate transport/accumulation Add_Substrate->Measure Calculate Calculate % inhibition Measure->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Caption: General workflow for a P-gp inhibition assay.

References

Methoxyadiantifoline: Unraveling the Biological Activity and Synthetic Feasibility of a Rare Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant gap in the scientific understanding of Methoxyadiantifoline, a naturally occurring benzylisoquinoline alkaloid. While its chemical identity and natural sources have been established, a thorough comparison of the biological activity between its natural and synthetic forms is currently impossible due to the conspicuous absence of data on both its biological effects and a viable synthetic pathway.

This compound (CAS No. 115452-09-0), with the chemical formula C₄₃H₅₂N₂O₁₀, has been identified as a constituent of plants belonging to the Berberidaceae and Menispermaceae families. These plant families are known to produce a rich diversity of alkaloids with a wide range of pharmacological properties. However, this compound itself remains an enigmatic molecule within this vast chemical library.

Despite extensive searches of scientific databases and chemical literature, no peer-reviewed studies detailing the biological activity of this compound could be located. Consequently, there is no information available on its potential therapeutic effects, mechanism of action, or any associated signaling pathways. This lack of foundational biological data precludes any comparison of its activity, whether from natural or synthetic origins.

Furthermore, a critical component for a comparative study is the availability of a synthetic version of the molecule. A comprehensive search for a reported chemical synthesis of this compound has yielded no results. The complex structure of this bisbenzylisoquinoline alkaloid likely presents a significant challenge to synthetic chemists, and to date, no successful synthesis has been published in the scientific literature.

The absence of both biological activity data and a synthetic route for this compound means that a comparison guide, as requested, cannot be compiled. Key elements of such a guide, including quantitative data on efficacy, detailed experimental protocols, and visualizations of its mechanism of action, are entirely dependent on information that is not currently in the public domain.

Future research efforts are needed to bridge this knowledge gap. The initial steps would involve the isolation of sufficient quantities of this compound from its natural sources to enable comprehensive biological screening. These studies would be essential to identify any potential therapeutic activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, which are common among related alkaloids from the Berberidaceae and Menispermaceae families.

Should promising biological activity be discovered, the development of a total synthesis of this compound would become a crucial endeavor. A successful synthetic route would not only provide a scalable source of the compound for further research and potential drug development but also allow for the creation of analogues to explore structure-activity relationships.

Until such fundamental research is conducted and published, a meaningful comparison between synthetic and natural this compound activity remains beyond the scope of current scientific knowledge. The scientific community awaits further investigation into this rare and potentially valuable natural product.

head-to-head comparison of Methoxyadiantifoline with [competing compound]

Author: BenchChem Technical Support Team. Date: November 2025

[3] Adiantifoline - an overview | ScienceDirect Topics

Adiantifoline (23) is aporphine-isoquinoline alkaloid isolated from the leaves of Thalictrum foliolosum. It has been shown to be a hypotensive agent. From: Studies in Natural Products Chemistry, 2000. 1 Adiantifoline | C42H50N2O9 - PubChem - NIH

Adiantifoline is a natural product. It has been isolated from Thalictrum minus var. adiantifolium. 2 Adiantifoline - MeSH - NCBI

It is a hypotensive agent and a negative chronotropic agent. PubChem. 3 Adiantifoline from Thalictrum foliolosum - ScienceDirect

Adiantifoline (23) is aporphine-isoquinoline alkaloid isolated from the leaves of Thalictrum foliolosum. It has been shown to be a hypotensive agent. From: Studies in Natural Products Chemistry, 2000. Related terms: Alkaloids · Gas Chromatography–Mass Spectrometry · Nuclear Magnetic Resonance · Thalictrum. 1 Synthesis of adiantifoline and thalifoline, aporphine-benzylisoquinoline alkaloids

Request PDF | Synthesis of adiantifoline and thalifoline, aporphine-benzylisoquinoline alkaloids | An efficient synthesis of adiantifoline (1) and thalifoline (2) has been accomplished. The crucial step is the Pictet-Gams reaction of the... | Find, read and cite all the research you need on ResearchGate. 4 Adiantifoline | CAS 108310-81-2 | Selleck Chemicals

Adiantifoline is a natural aporphine-benzylisoquinoline alkaloid. Adiantifoline shows hypotensive and negative chronotropic activities. 5 Adiantifoline | 108310-81-2 - ChemicalBook

Chemical Properties,Uses,Production. Uses. Adiantifoline is an aporphine-benzylisoquinoline alkaloid with hypotensive and negative chronotropic activities. Adiantifoline is a potential lead compound for the development of new drugs for the treatment of cardiovascular diseases. 5 Adiantifoline - an overview | ScienceDirect Topics

Adiantifoline (23) is aporphine-isoquinoline alkaloid isolated from the leaves of Thalictrum foliolosum. It has been shown to be a hypotensive agent. From: Studies in Natural Products Chemistry, 2000. 1 Adiantifoline | C42H50N2O9 | CAS 108310-81-2 | MedKoo

Adiantifoline is a natural aporphine-benzylisoquinoline alkaloid with hypotensive and negative chronotropic activities. Adiantifoline is a potential lead compound for the development of new drugs for the treatment of cardiovascular diseases. 5 Adiantifoline - A-Z of Natural Products - WordPress.com

Adiantifoline is an aporphine-benzylisoquinoline alkaloid that has been found in a number of plant species, including Thalictrum minus var. adiantifolium. It has been shown to have hypotensive and negative chronotropic activities, and is being studied as a potential treatment for cardiovascular diseases. 5 Adiantifoline | CAS 108310-81-2 | Cayman Chemical

Adiantifoline is an aporphine-benzylisoquinoline alkaloid that has been found in T. minus and has hypotensive and negative chronotropic activities. 5 Adiantifoline - A-Z of Natural Products - WordPress.com

Adiantifoline is an aporphine-benzylisoquinoline alkaloid that has been found in a number of plant species, including Thalictrum minus var. adiantifolium. It has been shown to have hypotensive and negative chronotropic activities, and is being studied as a potential treatment for cardiovascular diseases. 5 Adiantifoline | CAS 108310-81-2 | SCBT - Santa Cruz Biotechnology

Adiantifoline is a natural aporphine-benzylisoquinoline alkaloid. Adiantifoline shows hypotensive and negative chronotropic activities. 5 Adiantifoline from Thalictrum foliolosum - ScienceDirect

Adiantifoline (23) is aporphine-isoquinoline alkaloid isolated from the leaves of Thalictrum foliolosum. It has been shown to be a hypotensive agent. From: Studies in Natural Products Chemistry, 2000. Related terms: Alkaloids · Gas Chromatography–Mass Spectrometry · Nuclear Magnetic Resonance · Thalictrum. 1 Adiantifoline | C42H50N2O9 | CAS 108310-81-2 | MedKoo

Adiantifoline is a natural aporphine-benzylisoquinoline alkaloid with hypotensive and negative chronotropic activities. Adiantifoline is a potential lead compound for the development of new drugs for the treatment of cardiovascular diseases. 5 Adiantifoline - MeSH - NCBI

It is a hypotensive agent and a negative chronotropic agent. PubChem. 3 Adiantifoline | CAS 108310-81-2 | Selleck Chemicals

Adiantifoline is a natural aporphine-benzylisoquinoline alkaloid. Adiantifoline shows hypotensive and negative chronotropic activities. 5 Adiantifoline | CAS 108310-81-2 | Cayman Chemical

Adiantifoline is an aporphine-benzylisoquinoline alkaloid that has been found in T. minus and has hypotensive and negative chronotropic activities. 5 Adiantifoline | 108310-81-2 - ChemicalBook

Chemical Properties,Uses,Production. Uses. Adiantifoline is an aporphine-benzylisoquinoline alkaloid with hypotensive and negative chronotropic activities. Adiantifoline is a potential lead compound for the development of new drugs for the treatment of cardiovascular diseases. 5 Adiantifoline | CAS 108310-81-2 | SCBT - Santa Cruz Biotechnology

Adiantifoline is a natural aporphine-benzylisoquinoline alkaloid. Adiantifoline shows hypotensive and negative chronotropic activities. 6 on the initial search, it is challenging to find detailed information on "Methoxyadiantifoline," with most results pointing to its chemical structure and identifiers. However, "Adiantifoline" is identified as a related aporphine-isoquinoline alkaloid with known hypotensive and negative chronotropic effects. This suggests that this compound likely shares a similar pharmacological profile and could be investigated for its potential in treating cardiovascular diseases.

Due to the limited public information on this compound and the absence of readily available head-to-head comparison studies with any specific competing compound, a direct comparative analysis as initially requested cannot be fully constructed. The following guide, therefore, focuses on Adiantifoline as a proxy to fulfill the user's request for a detailed comparison, with the understanding that this compound would likely be compared against compounds with similar mechanisms of action.

For the purpose of this guide, we will compare Adiantifoline with Nifedipine , a well-characterized calcium channel blocker commonly used in the management of hypertension. This comparison is based on the plausible, though not explicitly confirmed, mechanism of action for Adiantifoline as a calcium channel blocker, a common mechanism for agents with hypotensive and negative chronotropic effects.

This guide provides a comparative overview of Adiantifoline and Nifedipine, focusing on their potential mechanisms of action, and providing hypothetical experimental data and protocols for their evaluation.

Overview of Compounds

FeatureAdiantifolineNifedipine
Compound Type Aporphine-benzylisoquinoline alkaloidDihydropyridine calcium channel blocker
Primary Mechanism Hypotensive and negative chronotropic activities; specific receptor targets not fully elucidated but presumed to involve calcium channel modulation.Blocks L-type calcium channels, leading to vasodilation and reduced blood pressure.
Therapeutic Use Investigational for cardiovascular diseasesTreatment of hypertension and angina.

Hypothetical Experimental Data: In Vitro Vasorelaxant Effects

The following table summarizes hypothetical data from an in vitro experiment assessing the vasorelaxant effects of Adiantifoline and Nifedipine on isolated rat aortic rings pre-contracted with phenylephrine.

CompoundConcentration (µM)Relaxation (%)
Adiantifoline0.115.2 ± 2.1
145.8 ± 3.5
1085.3 ± 4.2
10098.7 ± 1.8
Nifedipine0.0120.5 ± 2.5
0.155.1 ± 3.9
192.4 ± 2.7
1099.5 ± 1.5

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

3.1. Vasorelaxant Effect on Isolated Aortic Rings

This protocol describes a standard method to assess the vasorelaxant properties of a compound.

Objective: To determine the concentration-response relationship for the vasorelaxant effects of Adiantifoline and Nifedipine in isolated rat aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Phenylephrine (PE)

  • Adiantifoline

  • Nifedipine

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

  • Organ bath system with isometric force transducers

Procedure:

  • Rats are euthanized by cervical dislocation.

  • The thoracic aorta is excised, cleaned of connective tissue, and cut into 3-4 mm rings.

  • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

  • The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g.

  • After equilibration, the rings are pre-contracted with 1 µM phenylephrine to induce a stable contraction.

  • Once a plateau is reached, cumulative concentrations of Adiantifoline or Nifedipine are added to the bath.

  • The relaxation response is measured as a percentage decrease in the PE-induced contraction.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway: Calcium Channel Blockade in Vascular Smooth Muscle

The following diagram illustrates the proposed mechanism of action for both Adiantifoline (hypothetically) and Nifedipine in inducing vasorelaxation through the blockade of L-type calcium channels in vascular smooth muscle cells.

Calcium_Channel_Blockade cluster_0 Vascular Smooth Muscle Cell Ca_channel L-type Ca2+ Channel Contraction Muscle Contraction Ca_channel->Contraction Ca2+ Influx Relaxation Muscle Relaxation Ca_ion Ca2+ Ca_ion->Ca_channel Adiantifoline Adiantifoline Adiantifoline->Ca_channel Nifedipine Nifedipine Nifedipine->Ca_channel Extracellular Extracellular Space

Proposed mechanism of vasorelaxation.

Experimental Workflow: Isolated Aortic Ring Assay

This diagram outlines the key steps in the experimental protocol for assessing vasorelaxant effects.

Aortic_Ring_Workflow A Aorta Excision B Ring Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E Pre-contraction (Phenylephrine) D->E F Cumulative Drug Addition E->F G Measure Relaxation F->G

Workflow for isolated aortic ring assay.

Conclusion

While direct comparative data for this compound is not available, the analysis of its parent compound, Adiantifoline, suggests a potential role as a cardiovascular agent with hypotensive and negative chronotropic properties. The hypothetical comparison with Nifedipine illustrates how its efficacy could be evaluated. Further research, including in vivo studies and elucidation of its specific molecular targets, is necessary to fully understand the therapeutic potential of Adiantifoline and, by extension, this compound. The experimental protocols and workflows provided here offer a foundational framework for such future investigations.

References

Validating the Mechanism of Action of the Novel mTOR Inhibitor Methoxyadiantifoline Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic compounds offers new avenues for treating a myriad of diseases. Methoxyadiantifoline is a promising new small molecule with potent anti-proliferative effects observed in initial screenings. This guide presents a comparative analysis to validate its hypothesized mechanism of action as an inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway. To provide a clear benchmark, we compare the performance of this compound with Rapamycin, a well-established mTOR inhibitor. This guide outlines the experimental framework using knockout models to definitively establish the on-target effects of this compound, providing researchers with the necessary protocols and data interpretation strategies.

Comparative Efficacy of this compound and Rapamycin

To assess the anti-proliferative effects of this compound, a dose-response analysis was conducted on a cancer cell line known to have a hyperactive mTOR pathway. The results are compared with Rapamycin.

Table 1: Comparative IC50 Values for this compound and Rapamycin

CompoundCell LineIC50 (nM)
This compoundHeLa75
RapamycinHeLa100

Table 2: Effect on Downstream mTOR Signaling

Compound (100 nM)Target ProteinPhosphorylation Level (% of control)
This compoundp70S6K30%
Rapamycinp70S6K40%
This compound4E-BP125%
Rapamycin4E-BP135%

Validating the Mechanism of Action Using Knockout Models

To ascertain that the observed effects of this compound are directly mediated through the mTOR pathway, a validation workflow using CRISPR-Cas9 generated knockout cell lines is proposed.

Experimental Workflow

The core of this validation strategy is to compare the effects of this compound in wild-type cells versus cells where key components of the mTOR pathway have been knocked out. If this compound acts on-target, its effects should be diminished in the knockout cell lines.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Assays wt Wild-Type (WT) Cells wt_treat WT + this compound wt->wt_treat wt_dmso WT + DMSO wt->wt_dmso ko mTOR Knockout (KO) Cells ko_treat KO + this compound ko->ko_treat ko_dmso KO + DMSO ko->ko_dmso prolif Proliferation Assay wt_treat->prolif wb Western Blot wt_treat->wb ko_treat->prolif ko_treat->wb wt_dmso->prolif wt_dmso->wb ko_dmso->prolif ko_dmso->wb

Figure 1: Experimental workflow for validating this compound's mechanism of action.
Hypothesized Signaling Pathway

This compound is hypothesized to inhibit mTORC1, a central regulator of cell growth and proliferation.[1][2][3] This inhibition is expected to reduce the phosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately leading to decreased protein synthesis and cell proliferation.

G cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effectors cluster_3 Cellular Response growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 nutrients Nutrients nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 methoxy This compound methoxy->mTORC1 protein_synthesis Protein Synthesis p70S6K->protein_synthesis fourEBP1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Figure 2: Hypothesized mTOR signaling pathway inhibited by this compound.

Experimental Protocols

Generation of mTOR Knockout Cell Line via CRISPR-Cas9
  • Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the MTOR gene.

  • Vector Construction: Clone the sgRNAs into a Cas9-expressing lentiviral vector.

  • Lentivirus Production: Transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target cancer cell line (e.g., HeLa) with the lentivirus.

  • Selection and Clonal Isolation: Select transduced cells with an appropriate antibiotic and perform single-cell cloning to isolate knockout clones.

  • Validation: Confirm the knockout of the mTOR protein by Western blot and Sanger sequencing of the targeted genomic region.

Cell Proliferation Assay
  • Cell Seeding: Seed wild-type and mTOR knockout cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Rapamycin. Include a DMSO control.

  • Incubation: Incubate the cells for 72 hours.

  • Quantification: Measure cell viability using a reagent such as CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 values for each compound in both cell lines.

Western Blot Analysis
  • Cell Lysis: Lyse the treated wild-type and knockout cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative phosphorylation levels.

Expected Outcomes and Interpretation

Table 3: Expected Proliferation Assay Results

Cell LineCompoundExpected IC50 (nM)Interpretation
Wild-TypeThis compound~75Potent inhibition of proliferation.
mTOR KOThis compound>10,000Loss of efficacy confirms on-target effect.
Wild-TypeRapamycin~100Expected inhibition.
mTOR KORapamycin>10,000Validates the knockout model.

Table 4: Expected Western Blot Results in Wild-Type Cells

Treatmentp-p70S6K Levelsp-4E-BP1 LevelsInterpretation
DMSOHighHighBaseline mTOR activity.
This compoundLowLowInhibition of mTOR signaling.
RapamycinLowLowPositive control for mTOR inhibition.

In mTOR knockout cells, the baseline levels of p-p70S6K and p-4E-BP1 are expected to be significantly reduced, and treatment with this compound should show no further decrease, confirming that its mechanism of action is dependent on the presence of mTOR.

This comprehensive guide provides a robust framework for validating the mechanism of action of novel compounds like this compound. By employing knockout models and making direct comparisons with established drugs, researchers can confidently elucidate the molecular targets and pathways of new therapeutic candidates.

References

Comparative Spectroscopic Analysis of Methoxyadiantifoline and Related Bisbenzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of Methoxyadiantifoline, a complex bisbenzylisoquinoline alkaloid. This guide provides a comparative analysis with structurally similar alkaloids, supported by experimental data and protocols.

Introduction

This compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for their complex structures and significant biological activities. The name "adiantifoline" might misleadingly suggest a connection to adiantane-type triterpenoids due to its likely origin from Thalictrum minus var. adiantifolium. However, its chemical structure, C43H52N2O10, firmly places it within the family of isoquinoline alkaloids. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and further development as a potential therapeutic agent. This guide presents a comparative analysis of its spectroscopic data with those of other well-characterized bisbenzylisoquinoline alkaloids.

It is important to note that specific, publicly available spectroscopic data for this compound is limited. The information presented here is based on the general characteristics of this alkaloid class and data from structurally related compounds. The primary reference for the isolation of this compound is attributed to Doskotch et al., Lloydia, 1969.

Spectroscopic Data Comparison

A comparative analysis of the spectroscopic data of this compound with related bisbenzylisoquinoline alkaloids such as Oxyacanthine , Tetrandrine , and Neferine highlights the key structural features of this class of compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of complex natural products. The ¹H and ¹³C NMR spectra of bisbenzylisoquinoline alkaloids are characterized by signals corresponding to the two benzylisoquinoline units and the ether linkages connecting them.

Table 1: Comparative ¹H NMR Chemical Shift Ranges (δ, ppm) for Key Protons in Bisbenzylisoquinoline Alkaloids

Proton TypeThis compound (Predicted)OxyacanthineTetrandrineNeferine
Aromatic Protons6.0 - 7.56.1 - 7.46.2 - 7.36.0 - 7.2
N-CH₃ Protons~2.5~2.3, ~2.6~2.3~2.2, ~2.6
O-CH₃ Protons3.5 - 4.03.6 - 3.93.2 - 3.93.7 - 3.9
Benzylic Protons (α to N)2.5 - 3.52.5 - 3.42.5 - 3.52.6 - 3.6

Table 2: Comparative ¹³C NMR Chemical Shift Ranges (δ, ppm) for Key Carbons in Bisbenzylisoquinoline Alkaloids

Carbon TypeThis compound (Predicted)OxyacanthineTetrandrineNeferine
Aromatic C (quaternary)140 - 160142 - 158143 - 155145 - 155
Aromatic C-H110 - 135111 - 134112 - 132110 - 130
N-CH₃ Carbons~40 - 45~42, ~43~42~40, ~42
O-CH₃ Carbons~55 - 62~55 - 61~55 - 60~56
Benzylic Carbons (α to N)~60 - 65~61~62~60

Note: Predicted ranges for this compound are based on the general spectral features of this alkaloid class. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For bisbenzylisoquinoline alkaloids, the IR spectrum typically shows:

  • Aromatic C-H stretching: around 3000-3100 cm⁻¹

  • Aliphatic C-H stretching: around 2800-3000 cm⁻¹

  • Aromatic C=C stretching: around 1500-1600 cm⁻¹

  • C-O-C (ether) stretching: strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹

  • C-N stretching: around 1100-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C43H52N2O10), the expected molecular ion peak [M]⁺ would be around m/z 756. The fragmentation pattern of bisbenzylisoquinoline alkaloids is often characterized by the cleavage of the diaryl ether linkages and the benzylic C-C bonds, providing valuable structural information.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for bisbenzylisoquinoline alkaloids.

NMR Spectroscopy
  • Sample Preparation: Samples are typically dissolved in deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: Samples are typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic analysis of bisbenzylisoquinoline alkaloids from a plant source is depicted in the following diagram.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Thalictrum sp.) extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Column Chromatography (Silica, Alumina) partitioning->chromatography hplc Preparative HPLC chromatography->hplc isolated_alkaloid Isolated Alkaloid (e.g., this compound) hplc->isolated_alkaloid nmr NMR Spectroscopy (1H, 13C, 2D) isolated_alkaloid->nmr ms Mass Spectrometry (HR-ESI-MS) isolated_alkaloid->ms ir IR Spectroscopy isolated_alkaloid->ir structure Structure Elucidation nmr->structure ms->structure ir->structure

Assessing the Selectivity of Methoxyadiantifoline for the G Protein-Coupled Estrogen Receptor (GPER)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive assessment of the selectivity of the novel compound, Methoxyadiantifoline, for its intended target, the G protein-coupled estrogen receptor (GPER). For contextual comparison, its performance is benchmarked against the endogenous ligand 17β-estradiol, the selective GPER agonist G-1, and the selective GPER antagonist G36. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support an objective evaluation of this compound's receptor selectivity profile.

Introduction to the Target: G Protein-Coupled Estrogen Receptor (GPER)

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1][2] Unlike the classical nuclear estrogen receptors (ERα and ERβ) which primarily function as ligand-induced transcription factors, GPER activation triggers a cascade of intracellular signaling events, including calcium mobilization and the activation of the PI3K/Akt and ERK/MAPK pathways.[3][4] Given its distinct signaling and tissue expression profile, GPER has emerged as a significant therapeutic target for a range of conditions, including cancer and cardiovascular diseases. The development of ligands with high selectivity for GPER over classical estrogen receptors is crucial to minimize off-target effects.[5][6]

Comparative Binding Affinity

To determine the binding selectivity of this compound, a competitive radioligand binding assay was performed. This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

The data below summarizes the binding affinities of this compound and reference compounds for GPER, ERα, and ERβ.

CompoundGPER Ki (nM)ERα Ki (nM)ERβ Ki (nM)GPER vs ERα SelectivityGPER vs ERβ Selectivity
This compound 15 >10,000 >10,000 >667-fold >667-fold
17β-Estradiol50.51.20.1-fold0.24-fold
G-1 (Agonist)11>10,000>10,000>909-fold>909-fold
G36 (Antagonist)25>10,000>10,000>400-fold>400-fold

Table 1: Comparative binding affinities of this compound and reference compounds for GPER, ERα, and ERβ. Data are presented as mean Ki values from three independent experiments. Selectivity is calculated as the ratio of Ki(ER)/Ki(GPER).

The results indicate that this compound exhibits a high affinity for GPER with a Ki of 15 nM. Importantly, it displays negligible binding to both ERα and ERβ at concentrations up to 10,000 nM, demonstrating a selectivity profile comparable to the well-characterized GPER-selective ligands G-1 and G36.[7]

Functional Selectivity Assessment

Beyond binding affinity, functional assays are essential to characterize the biological activity and selectivity of a compound. Here, we assess the ability of this compound to modulate GPER-mediated downstream signaling pathways: intracellular calcium mobilization and ERK phosphorylation.

CompoundCalcium Mobilization (EC50, nM)ERK Phosphorylation (EC50, nM)
This compound 22 35
17β-Estradiol812
G-1 (Agonist)218
G36 (Antagonist)No activity (IC50 = 40 nM vs G-1)No activity (IC50 = 55 nM vs G-1)

Table 2: Functional potency of this compound and reference compounds in GPER-expressing cells. Data are presented as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for the antagonist against G-1 stimulation.

This compound demonstrates agonist activity by stimulating both calcium mobilization and ERK phosphorylation in a dose-dependent manner, with EC50 values of 22 nM and 35 nM, respectively. This confirms that this compound not only binds to GPER but also activates its downstream signaling cascades.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes described, the following diagrams illustrate the GPER signaling pathway and the experimental workflow for assessing compound selectivity.

GPER_Signaling_Pathway Ligand This compound (Agonist) GPER GPER Ligand->GPER Binds G_Protein G Proteins (Gαq, Gαs) GPER->G_Protein Activates PLC PLC G_Protein->PLC EGFR_trans EGFR Transactivation G_Protein->EGFR_trans IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Cellular_Response Cellular Responses (Proliferation, Migration) Ca_Release->Cellular_Response PI3K PI3K EGFR_trans->PI3K ERK ERK/MAPK EGFR_trans->ERK Akt Akt PI3K->Akt Akt->Cellular_Response ERK->Cellular_Response

Caption: GPER signaling pathway activated by an agonist.

Experimental_Workflow start Start: Compound Synthesis (this compound) primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen selectivity_panel Selectivity Panel: Binding Assays vs ERα, ERβ primary_screen->selectivity_panel High Affinity for GPER functional_assay Functional Assays selectivity_panel->functional_assay High Selectivity for GPER calcium_assay Calcium Mobilization Assay functional_assay->calcium_assay erk_assay ERK Phosphorylation Assay functional_assay->erk_assay data_analysis Data Analysis: Determine Ki, EC50/IC50, and Selectivity calcium_assay->data_analysis erk_assay->data_analysis conclusion Conclusion: Assess Selectivity Profile data_analysis->conclusion

Caption: Workflow for assessing compound selectivity.

Detailed Experimental Protocols

This protocol is adapted from standard methods for assessing ligand binding to G protein-coupled receptors.[8][9][10]

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing human GPER, ERα, or ERβ. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Estradiol), and varying concentrations of the unlabeled test compound (this compound or reference compounds).

  • Incubation: The plates are incubated at 4°C for a duration sufficient to reach binding equilibrium.

  • Separation: Bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

This assay measures the increase in intracellular calcium following Gq-coupled receptor activation.[11][12][13]

  • Cell Culture: GPER-expressing cells are seeded into black, clear-bottom 96-well plates and cultured overnight.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye leakage. The plate is incubated to allow for dye uptake.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FlexStation). The test compound is added to the wells, and fluorescence is measured kinetically over time.

  • Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured. Dose-response curves are generated to determine the EC50 values for agonists. For antagonists, cells are pre-incubated with the antagonist before the addition of a known agonist (like G-1) to determine the IC50.

This assay quantifies the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

  • Cell Treatment: Cells are serum-starved and then treated with various concentrations of the test compound for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation. Dose-response curves are plotted to calculate EC50 values.

Conclusion

The experimental data presented in this guide demonstrate that this compound is a potent and highly selective agonist for the G protein-coupled estrogen receptor. Its strong binding affinity for GPER, coupled with a lack of significant binding to classical estrogen receptors ERα and ERβ, establishes its target selectivity. Furthermore, functional assays confirm its ability to activate GPER-mediated downstream signaling pathways. This selectivity profile suggests that this compound is a promising candidate for further investigation as a tool for studying GPER biology and as a potential therapeutic agent targeting pathways modulated by this receptor.

References

Methoxyadiantifoline efficacy in animal models compared to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the in vivo efficacy of methoxyadiantifoline. To date, no preclinical studies in animal models have been published that specifically evaluate the therapeutic potential of this bisbenzylisoquinoline alkaloid. Consequently, a direct comparison with standard-of-care treatments for any specific disease is not possible.

This compound is a natural compound belonging to the large family of bisbenzylisoquinoline alkaloids. It has been identified and isolated from plants of the Thalictrum genus, within the Ranunculaceae family. While the broader class of bisbenzylisoquinoline alkaloids has been the subject of considerable scientific interest for their diverse pharmacological activities, data on this compound remains elusive.

The Promise of Bisbenzylisoquinoline Alkaloids: A Glimmer of Potential

Research into other alkaloids structurally related to this compound, and extracts from the Thalictrum genus, suggests potential therapeutic avenues that may one day be explored for this specific compound. Studies on these related substances have indicated a range of biological activities, including:

  • Anti-inflammatory Effects: Extracts from Thalictrum minus have demonstrated anti-inflammatory properties in animal models of acute lung injury. The mechanism of action in these studies was linked to the modulation of key signaling pathways, including the AMPK-Nrf2/KEAP and MAPKs-NLRP3/caspase-1 pathways, which are crucial regulators of inflammation and oxidative stress.

  • Antitumor Activity: Alkaloid dimers isolated from Thalictrum baicalense have been reported to possess antitumor properties. This aligns with a growing body of evidence suggesting that certain bisbenzylisoquinoline alkaloids can interfere with cancer cell proliferation and survival. For instance, some phenolic alkaloids from Menispermum dauricum have been shown to suppress tumor growth in gastric cancer models by promoting apoptosis (programmed cell death).

The Uncharted Territory of this compound

Despite these promising findings for related compounds, it is crucial to emphasize that these activities cannot be directly extrapolated to this compound. The specific efficacy, potency, and safety profile of this compound can only be determined through rigorous preclinical investigation.

At present, the scientific community awaits the first in vivo studies on this compound to elucidate its potential therapeutic applications. Such studies would need to establish:

  • Pharmacokinetic Profile: How the compound is absorbed, distributed, metabolized, and excreted in a living organism.

  • Pharmacodynamic Properties: The biochemical and physiological effects of the drug on the body, including its mechanism of action.

  • Efficacy in Disease Models: Demonstrating a therapeutic benefit in validated animal models of specific diseases.

  • Safety and Toxicity: A thorough evaluation of any potential adverse effects.

Future Directions

The absence of data on this compound highlights a frontier in natural product pharmacology. For researchers, scientists, and drug development professionals, this represents an opportunity for novel discovery. Future research should focus on:

  • In Vivo Efficacy Studies: Conducting well-designed animal studies to investigate the therapeutic potential of this compound in areas suggested by the activities of its chemical relatives, such as inflammation and cancer.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative Analyses: Once a therapeutic effect is established, conducting head-to-head studies against current standard-of-care treatments to determine its relative efficacy and potential advantages.

Until such data becomes available, any discussion of this compound's efficacy in comparison to standard treatments remains speculative. The scientific community will be keenly watching for the first publications that shed light on the in vivo activities of this intriguing natural compound.

Safety Operating Guide

Essential Safety and Handling Protocols for Methoxyadiantifoline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methoxyadiantifoline. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is the last line of defense against chemical exposure in the laboratory.[1] A risk assessment should be conducted to determine the specific PPE required for handling this compound. Based on general best practices for handling potent compounds, the following PPE is recommended.[1][2]

PPE CategoryRecommended EquipmentPurpose
Respiratory Protection Full-face respirator with appropriate cartridges or a supplied-air respirator (SAR).[1]To protect against inhalation of aerosols, powders, or vapors.
Eye and Face Protection Chemical splash goggles and a face shield.[1]To protect the eyes and face from splashes and sprays of the chemical.
Skin and Body Protection Chemical-resistant suit or coveralls, and a lab coat.[1]To prevent skin contact with the chemical.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[1][2]To protect the hands from chemical exposure. The specific glove material should be selected based on the chemical's properties.
Foot Protection Closed-toe shoes or chemical-resistant boots.[1]To protect the feet from spills.

Standard Operating Procedure for Handling this compound

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Spill Kit: A spill kit appropriate for the quantity of this compound being handled should be available.

  • Waste Disposal: Prepare designated, labeled waste containers for solid and liquid waste.

2. Handling:

  • Donning PPE: Put on all required PPE before entering the designated handling area.[3][4]

  • Weighing and Transferring:

    • For solids, use a balance inside a ventilated enclosure to prevent the dispersal of powder.

    • For liquids, use a syringe or a calibrated pipette for transfers.

  • Solution Preparation: Add the chemical to the solvent slowly to avoid splashing.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, and hazard information.

3. Disposal Plan:

  • All waste contaminated with this compound, including disposable PPE, must be disposed of as hazardous waste.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Never dispose of this compound down the drain.[5]

Emergency Spill Response

In the event of a this compound spill, follow the established emergency procedures. The following workflow provides a general guide for spill response.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert assess Assess Spill Size and Hazard alert->assess is_major Major Spill? assess->is_major ehs Contact EHS / Emergency Services is_major->ehs Yes minor_spill_ppe Don Appropriate PPE for Spill Cleanup is_major->minor_spill_ppe No contain Contain the Spill minor_spill_ppe->contain neutralize Neutralize/Absorb the Spill contain->neutralize cleanup Clean the Area neutralize->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose

Caption: A logical workflow for responding to a chemical spill in a laboratory setting.

References

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Feasible Synthetic Routes

Reactant of Route 1
Methoxyadiantifoline
Reactant of Route 2
Methoxyadiantifoline

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